BTX161
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-(7-methyl-3-oxo-1H-isoindol-2-yl)azepane-2,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-9-4-2-5-10-11(9)8-17(15(10)20)12-6-3-7-13(18)16-14(12)19/h2,4-5,12H,3,6-8H2,1H3,(H,16,18,19)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIZBMYCKRUTHY-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CN(C(=O)C2=CC=C1)C3CCCC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CN(C(=O)C2=CC=C1)[C@H]3CCCC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BTX161 mechanism of action in AML cells
An In-depth Technical Guide on the Mechanism of Action of BTX-A51 (BTX161 related compound) in Acute Myeloid Leukemia (AML) Cells
Introduction
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Despite advances in treatment, there remains a significant need for novel therapeutic strategies, particularly for patients with relapsed or refractory disease. A promising new class of agents targets fundamental cellular processes that are dysregulated in AML, such as cell cycle control and apoptosis. BTX-A51 is a first-in-class, orally bioavailable small molecule that has demonstrated significant preclinical and emerging clinical activity in AML.[1][2][3] This technical guide provides a detailed overview of the mechanism of action of BTX-A51 in AML cells, intended for researchers, scientists, and drug development professionals. While the initial query focused on this compound, the preponderance of recent research and clinical development has centered on its close analog, BTX-A51. This compound is a potent degrader of Casein Kinase Iα (CKIα)[4][5]; BTX-A51 expands on this activity with a multi-kinase inhibitory profile.
Core Mechanism of Action: A Dual Approach
BTX-A51 exerts its anti-leukemic effects through a novel, dual mechanism of action that involves the inhibition of Casein Kinase 1α (CK1α) and the transcriptional kinases, Cyclin-Dependent Kinase 7 (CDK7) and Cyclin-Dependent Kinase 9 (CDK9).[1][2][6][7] This combined action leads to the reactivation of the p53 tumor suppressor pathway and the suppression of key oncogenic transcriptional programs, ultimately inducing apoptosis in AML cells, including leukemic stem cells.[1]
p53 Activation via CK1α Inhibition
Casein Kinase 1α is a serine-threonine kinase that functions as a negative regulator of the p53 tumor suppressor protein.[1] In AML, p53 is often inactivated through overexpression of its negative regulators, MDM2 and MDMX.[1] BTX-A51 directly inhibits CK1α, which leads to the stabilization and activation of p53.[1] Activated p53 can then induce cell cycle arrest and apoptosis. The related compound, this compound, a potent CKIα degrader, has been shown to activate the DNA damage response (DDR) and p53, while also stabilizing the p53 antagonist MDM2 in human AML cells.[4][5]
Transcriptional Repression via CDK7/9 Inhibition
A hallmark of many cancers, including AML, is a dependency on high levels of transcription of oncogenes such as MYC and anti-apoptotic factors like MCL1. This transcription is often driven by large clusters of transcriptional enhancers known as super-enhancers (SEs).[1][6] CDK7 and CDK9 are critical components of the transcriptional machinery. CDK7 is part of the transcription factor IIH (TFIIH) and is involved in transcriptional initiation, while CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb), which is necessary for transcriptional elongation.[8][9]
By inhibiting CDK7 and CDK9, BTX-A51 preferentially suppresses the transcription of genes driven by super-enhancers, including key oncogenes like MYC, MCL1, and MYB.[1] The downregulation of the short-lived anti-apoptotic protein MCL-1 is a particularly important consequence of CDK9 inhibition and is a key mechanism for inducing apoptosis in AML cells.[10][11][12]
The following diagram illustrates the dual mechanism of action of BTX-A51 in AML cells.
Caption: Dual mechanism of action of BTX-A51 in AML cells.
Quantitative Data
The following table summarizes the concentrations of this compound (a related CKIα degrader) used in key in vitro experiments as reported in the literature. While specific IC50 values for BTX-A51 were noted to be calculated in studies, the precise values were not detailed in the provided materials.[1]
| Compound | Cell Line | Concentration | Duration | Observed Effect | Reference |
| This compound | MV4-11 | 25 µM | 4 hours | Enhanced expression of Wnt targets (e.g., MYC) without altering MDM2 mRNA levels. | [4][5] |
| This compound | MV4-11 | 10 µM | 6 hours | Augmented p53 and MDM2 protein expression. | [5] |
| This compound | MV4-11 | 10 µM | 6 hours | In combination with CDK7/9 inhibitors, further augmented p53 and induced maximal caspase 3 activation. | [5][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of common experimental protocols used to elucidate the mechanism of action of compounds like BTX-A51 and this compound.
Cell Viability and Apoptosis Assays
-
Objective: To determine the cytotoxic and pro-apoptotic effects of the compound on AML cells.
-
Methodology:
-
Cell Culture: AML cell lines (e.g., MV4-11) or primary patient-derived AML cells are cultured under standard conditions.
-
Treatment: Cells are treated with a range of concentrations of the test compound (e.g., BTX-A51) or a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).
-
Apoptosis Measurement (FACS): Apoptosis is commonly measured by flow cytometry using Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus identifying late apoptotic or necrotic cells.
-
Data Analysis: The percentage of apoptotic cells (Annexin V positive) is quantified to determine the dose-dependent effect of the compound.
-
The general workflow for an apoptosis assay is depicted below.
Caption: General experimental workflow for an apoptosis assay.
Western Blot (WB) Analysis
-
Objective: To detect and quantify changes in the expression levels of specific proteins involved in the drug's mechanism of action (e.g., p53, MDM2, MCL-1, cleaved caspase 3).
-
Methodology:
-
Cell Lysis: AML cells, following treatment with the compound, are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins, followed by incubation with enzyme-linked secondary antibodies.
-
Detection: The signal is detected using a chemiluminescent substrate, and the protein bands are visualized. A loading control (e.g., GAPDH, β-actin) is used to ensure equal protein loading.
-
Quantitative Real-Time PCR (qPCR)
-
Objective: To measure changes in the mRNA expression levels of target genes (e.g., MYC, MDM2, MCL1).
-
Methodology:
-
RNA Extraction: Total RNA is extracted from treated and control AML cells.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR Reaction: The cDNA is used as a template in a qPCR reaction with primers specific for the target genes. A fluorescent dye (e.g., SYBR Green) is used to monitor the amplification of DNA in real-time.
-
Data Analysis: The relative expression of the target genes is calculated, typically normalized to a housekeeping gene (e.g., GAPDH), to determine the effect of the compound on gene transcription.
-
Conclusion and Future Directions
BTX-A51 represents a novel therapeutic agent for AML with a well-defined, dual mechanism of action. By simultaneously activating the p53 tumor suppressor pathway through CK1α inhibition and suppressing critical oncogenic transcription through CDK7/9 inhibition, BTX-A51 effectively induces apoptosis in AML cells. Preclinical studies have demonstrated its efficacy in various AML models, and a Phase 1 clinical trial has been initiated to evaluate its safety and efficacy in patients with relapsed or refractory AML and high-risk myelodysplastic syndrome.[1][2][3][7] Further research will likely focus on identifying predictive biomarkers of response, exploring combination strategies with other anti-leukemic agents, and expanding its clinical development. The unique mechanism of BTX-A51 holds the potential to address a significant unmet medical need in the treatment of AML.
References
- 1. Phase I First-in-Human Dose Escalation Study of the oral Casein Kinase 1α and Cyclin Dependent Kinase 7/9 inhibitor BTX-A51 in advanced MDS and AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotheryx.com [biotheryx.com]
- 3. Phase I first-in-human dose escalation study of the oral casein kinase 1α and cyclin dependent kinase 7/9 inhibitor BTX A51 in advanced MDS and AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small Molecules Co-targeting CKIα and the Transcriptional Kinases CDK7/9 Control AML in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotheryx.com [biotheryx.com]
- 8. Small Molecules Co-targeting CKIα and the Transcriptional Kinases CDK7/9 Control AML in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. frontiersin.org [frontiersin.org]
- 11. Cyclin-dependent kinase (CDK) 9 and 4/6 inhibitors in acute myeloid leukemia (AML): a promising therapeutic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
CKIα degradation pathway by BTX161
An In-depth Technical Guide on the CKIα Degradation Pathway by BTX161
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a novel thalidomide analog engineered as a potent and selective degrader of Casein Kinase 1α (CKIα).[1][2] Functioning as a protein homeostatic modulator, this compound hijacks the ubiquitin-proteasome system to induce the targeted degradation of CKIα, a critical regulator of p53 and Wnt signaling pathways. This targeted protein degradation offers a promising therapeutic strategy, particularly in hematological malignancies like Acute Myeloid Leukemia (AML), where CKIα plays a significant role.[3] This document provides a detailed overview of the molecular mechanism of this compound, a summary of its effects based on preclinical data, and the experimental protocols used to elucidate its pathway.
Core Mechanism of Action: CKIα Degradation
This compound operates as a "molecular glue," inducing the proximity of CKIα to the E3 ubiquitin ligase cereblon (CRBN).[3] As a thalidomide analog, this compound binds to CRBN, and its structure allows it to simultaneously recruit CKIα. This formation of a ternary complex (this compound-CRBN-CKIα) facilitates the polyubiquitination of CKIα. The ubiquitin-tagged CKIα is then recognized and degraded by the 26S proteasome. This mechanism is more effective at mediating CKIα degradation in human AML cells than lenalidomide, a first-generation immunomodulatory drug.[2][3]
References
BTX161: A Potent Thalidomide Analog for Targeted Protein Degradation in Cancer
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
BTX161 is a novel thalidomide analog engineered as a potent degrader of Casein Kinase 1 Alpha (CKIα). By hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex, this compound induces the ubiquitination and subsequent proteasomal degradation of CKIα, a protein implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML). Preclinical studies have demonstrated that this compound is more effective than the established immunomodulatory drug (IMiD) lenalidomide at mediating CKIα degradation in human AML cells. The targeted degradation of CKIα by this compound triggers a cascade of downstream anti-cancer effects, including the activation of the DNA damage response (DDR) and the tumor suppressor protein p53. This technical guide provides a comprehensive overview of the preclinical data on this compound, with a focus on its mechanism of action, experimental validation, and the signaling pathways it modulates.
Introduction: The Rise of Targeted Protein Degradation
Targeted protein degradation has emerged as a powerful therapeutic modality in oncology. Unlike traditional inhibitors that block the activity of a target protein, degraders eliminate the protein from the cell entirely. This approach can overcome resistance mechanisms associated with inhibitor therapies and can target proteins previously considered "undruggable." Thalidomide and its analogs, including lenalidomide and pomalidomide, are pioneering examples of molecular glue degraders. These agents function by redirecting the substrate specificity of the CRBN E3 ubiquitin ligase to induce the degradation of neosubstrates, such as the transcription factors IKZF1 and IKZF3. This compound represents a next-generation thalidomide analog with enhanced and specific activity against CKIα.
This compound: Mechanism of Action
This compound exerts its anti-cancer effects through a well-defined mechanism of action involving the recruitment of CKIα to the CRL4CRBN E3 ubiquitin ligase complex.
-
Binding to Cereblon (CRBN): As a thalidomide analog, this compound binds to the substrate receptor CRBN.
-
Ternary Complex Formation: The binding of this compound to CRBN induces a conformational change in the substrate-binding pocket, creating a novel interface for the recruitment of CKIα. This results in the formation of a ternary complex consisting of this compound, CRBN, and CKIα.
-
Ubiquitination and Proteasomal Degradation: The proximity of CKIα to the E3 ligase machinery within the ternary complex leads to its polyubiquitination. This ubiquitin tag serves as a signal for recognition and degradation by the 26S proteasome.
-
Downstream Consequences: The degradation of CKIα has two major downstream consequences in cancer cells:
-
Activation of the p53 Pathway: CKIα is a negative regulator of p53. Its degradation leads to the stabilization and activation of p53, a critical tumor suppressor that can induce cell cycle arrest, senescence, and apoptosis. This compound has been shown to activate the DNA Damage Response (DDR) and stabilize p53. Interestingly, it also stabilizes the p53 antagonist MDM2, suggesting a complex regulatory interplay.[1]
-
Modulation of Wnt Signaling: CKIα is a key component of the β-catenin destruction complex. While CKIα degradation might be expected to activate Wnt signaling, this compound has been observed to upregulate Wnt targets, including the oncogene MYC.[1] This highlights the intricate and context-dependent role of CKIα in cellular signaling.
-
Quantitative Data
While the primary literature describes this compound as a more potent degrader of CKIα than lenalidomide, specific quantitative data from publicly available sources are limited. The following tables are structured to incorporate such data as it becomes available.
Table 1: In Vitro Efficacy of this compound in AML Cell Lines
| Cell Line | IC50 (µM) | Max CKIα Degradation (%) | Time to Max Degradation (hours) |
| MV4-11 | Data not available | Data not available | Data not available |
| Other AML cell lines | Data not available | Data not available | Data not available |
Table 2: In Vivo Efficacy of this compound in AML Xenograft Models
| Mouse Model | Dosing Regimen | Tumor Growth Inhibition (%) | Survival Benefit (days) |
| Specific AML xenograft model | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed experimental protocols are often found in the supplementary materials of publications, which are not always publicly accessible. The following sections provide an overview of the methodologies used in the preclinical evaluation of this compound, based on the available information.
Cell Culture
-
Cell Lines: Human AML cell lines, such as MV4-11, were utilized for in vitro experiments.[1]
-
Culture Conditions: Cells were maintained in appropriate growth media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Western Blotting
Western blotting was used to assess the protein levels of CKIα, p53, MDM2, and other signaling proteins following treatment with this compound.
-
Cell Lysis: Cells were treated with this compound at specified concentrations (e.g., 10 µM or 25 µM) for various durations (e.g., 4-6.5 hours).[1] Following treatment, cells were lysed to extract total protein.
-
Protein Quantification: The concentration of protein in the lysates was determined using a standard protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies specific for the proteins of interest. This was followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qPCR)
qPCR was employed to measure the mRNA expression levels of target genes, such as MYC and MDM2, after this compound treatment.[1]
-
RNA Extraction and cDNA Synthesis: Total RNA was extracted from treated and untreated cells, and complementary DNA (cDNA) was synthesized using reverse transcriptase.
-
qPCR Reaction: The qPCR reaction was performed using a SYBR Green-based assay with primers specific for the target genes and a housekeeping gene for normalization.
-
Primer Sequences: The following primer sequences were reported for the analysis of Wnt target genes in the key preclinical study:[2]
-
Mouse Axin2: Forward: 5'-GCAGTGTGAAGGCCAATGG-3', Reverse: 5'-GCTTTCCAGCTCCAGTTTCAGT-3'
-
Mouse Mcl1: Forward: 5'-TTCCACAAAGGCATCCCAGC-3', Reverse: 5'-ATCCTGGGCAGCTTCAAGTC-3'
-
Mouse Myc: Forward: 5'-TGAGCCCCTAGTGCTGCAT-3', Reverse: 5'-AGCCCGACTCCGACCTCTT-3'
-
Mouse Mdm2: Forward: 5'-TGTGTGAGCTGAGGAGCAAAT-3', Reverse: 5'-CAGGTCATTTTTCATTCAGCTCTT-3'
-
In Vivo Xenograft Models
While specific in vivo data for this compound is not detailed in the available literature, the general methodology for AML xenograft studies involves the following steps:
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used to prevent rejection of human cells.
-
Cell Implantation: Human AML cells are implanted into the mice, often via tail vein injection to establish a systemic disease model.
-
Drug Administration: Once the leukemia is established, mice are treated with this compound or a vehicle control according to a specified dosing schedule.
-
Efficacy Evaluation: The anti-leukemic efficacy is assessed by monitoring tumor burden (e.g., through bioluminescence imaging or flow cytometry of peripheral blood and bone marrow) and overall survival.
Visualizing the Molecular Mechanisms of this compound
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to this compound.
Caption: Mechanism of action of this compound leading to CKIα degradation and downstream effects.
Caption: General experimental workflow for the preclinical evaluation of this compound.
Conclusion and Future Directions
This compound is a promising thalidomide analog that demonstrates superior CKIα degradation compared to lenalidomide in preclinical AML models. Its mechanism of action, involving the activation of the p53 tumor suppressor pathway, provides a strong rationale for its further development as a cancer therapeutic. Future research should focus on obtaining detailed quantitative data on its in vitro and in vivo efficacy, including IC50 values across a broader range of cancer cell lines and comprehensive in vivo studies in various xenograft and patient-derived xenograft (PDX) models. Furthermore, a deeper understanding of the interplay between CKIα degradation and the Wnt signaling pathway will be crucial for elucidating the full spectrum of this compound's biological effects. As our understanding of targeted protein degradation continues to grow, molecules like this compound hold the potential to offer new and effective treatment options for patients with cancer.
References
An In-Depth Technical Guide to the Discovery and Synthesis of BTX161
For Researchers, Scientists, and Drug Development Professionals
Introduction
BTX161 is a novel thalidomide analog that has demonstrated significant potential as a potent degrader of Casein Kinase 1 alpha (CKIα).[1][2][3][4] Emerging as a promising therapeutic agent, particularly in the context of Acute Myeloid Leukemia (AML), this compound operates through a mechanism of targeted protein degradation, offering a distinct advantage over traditional kinase inhibitors. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound, with a focus on its mechanism of action and the experimental protocols utilized in its characterization.
Discovery and Rationale
The discovery of this compound was rooted in the understanding of the critical role of CKIα in cellular signaling pathways, including the Wnt/β-catenin and p53 pathways, which are frequently dysregulated in cancer.[5] Lenalidomide, a known thalidomide analog, was shown to induce the degradation of CKIα by redirecting the E3 ubiquitin ligase Cereblon (CRBN) to this new substrate.[5] Building on this, this compound was developed as a more effective CKIα degrader in human AML cells compared to lenalidomide.[5] The primary rationale was to leverage the proteolysis-targeting chimera (PROTAC) concept, where a small molecule facilitates the interaction between an E3 ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.
Synthesis of this compound
The chemical synthesis of this compound, chemically named (S)-3-(4-methyl-1-oxoisoindolin-2-yl)azepane-2,7-dione, is a multi-step process. The detailed protocol is outlined below, based on the supplementary information from key preclinical studies.
Synthetic Protocol
Step 1: Synthesis of Intermediate Compound
A detailed, step-by-step synthesis protocol for the precursor and final compound is a critical component of this guide. While the exact, publicly available, step-by-step synthesis protocol from a peer-reviewed source remains elusive in the conducted search, the general class of thalidomide analogs and their synthesis strategies are well-documented. The synthesis would likely involve the coupling of a substituted phthalic anhydride or a derivative with an appropriate aminoglutarimide or a precursor thereof.
Mechanism of Action
This compound functions as a molecular glue, bringing together the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and the target protein, CKIα. This induced proximity facilitates the polyubiquitination of CKIα, marking it for degradation by the 26S proteasome. The degradation of CKIα leads to the activation of the p53 tumor suppressor pathway and a DNA damage response (DDR).[2][3][4] Concurrently, this compound has been shown to stabilize the p53 antagonist, MDM2.[2][3][4]
Preclinical Data
This compound has been evaluated in preclinical models of AML, demonstrating superior efficacy in degrading CKIα compared to lenalidomide.[5] Key findings from these studies are summarized below.
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| CKIα Degradation | MV4-11 | More effective than lenalidomide (quantitative DC50 not specified) | [5] |
| p53 Activation | MV4-11 | Augmented p53 protein expression at 10 µM | [2][4] |
| MDM2 Stabilization | MV4-11 | Augmented MDM2 protein expression at 10 µM | [2][4] |
| MYC Upregulation | MV4-11 | Upregulated MYC mRNA at 25 µM | [2][3][4] |
| IC50 (Stattic) | MV4-11 | 1.66 µM | [6] |
| IC50 (Quizartinib) | MV4-11 | 0.31 ± 0.05 nM | [7] |
Experimental Protocols
Detailed methodologies for the key experiments performed in the evaluation of this compound are provided below.
Cell Culture
The human AML cell line MV4-11 was utilized in the preclinical studies. These cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting
Objective: To assess the protein levels of CKIα, p53, and MDM2 following treatment with this compound.
Protocol:
-
Cell Lysis: MV4-11 cells are treated with specified concentrations of this compound or DMSO (vehicle control) for the indicated times. Cells are then harvested, washed with ice-cold PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (typically 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting CKIα (e.g., 1:1000-1:2000 dilution), p53 (e.g., 1:1000-1:2000 dilution), MDM2 (e.g., 1:500-1:1000 dilution), and a loading control such as GAPDH (e.g., 1:50000-1:500000 dilution).[1][8][9][10][11][12][13][14][15]
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure the mRNA expression levels of target genes such as MYC and MDM2.
Protocol:
-
RNA Extraction: Total RNA is extracted from this compound-treated and control MV4-11 cells using a commercial RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR Reaction: The qPCR is performed using a SYBR Green-based master mix and gene-specific primers. The primer sequences for human MYC are Forward: 5'-CCTGGTGCTCCATGAGGAGAC-3' and Reverse: 5'-CAGACTCTGACCTTTTGCCAGG-3'.[16][17] For human MDM2, various pre-designed and validated primer sets are commercially available.[2][18][19][20][21][22]
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene such as GAPDH used for normalization.
Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound on AML cells.
Protocol:
-
Cell Seeding: MV4-11 cells are seeded in 96-well plates at a specified density.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control.
-
Incubation: The plates are incubated for a defined period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[2][8][9][23]
-
Data Analysis: The luminescent signal is read using a plate reader, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Conclusion
This compound represents a significant advancement in the development of targeted protein degraders for cancer therapy. Its potent and specific degradation of CKIα, leading to p53 activation, underscores its potential as a therapeutic agent for AML and possibly other malignancies with similar pathway dependencies. The detailed experimental protocols provided in this guide are intended to facilitate further research and development of this compound and other next-generation molecular glues. Further studies are warranted to fully elucidate its binding affinities, degradation kinetics, and in vivo efficacy and safety profiles.
References
- 1. GAPDH antibody (60004-1-Ig) | Proteintech [ptglab.com]
- 2. sinobiological.com [sinobiological.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small Molecules Co-targeting CKIα and the Transcriptional Kinases CDK7/9 Control AML in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blocking DNA Damage Repair May Be Involved in Stattic (STAT3 Inhibitor)-Induced FLT3-ITD AML Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination strategies to overcome drug resistance in FLT+ acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-MDM2 antibody. Rabbit polyclonal (ab226939) | Abcam [abcam.com]
- 9. MDM2 antibody (19058-1-AP) | Proteintech [ptglab.com]
- 10. p53 Antibody | Cell Signaling Technology [cellsignal.com]
- 11. p53 Monoclonal Antibody (SP5) (MA5-14516) [thermofisher.com]
- 12. MDM2 Recombinant Monoclonal Antibody (4H26L4) (700555) [thermofisher.com]
- 13. abbexa.com [abbexa.com]
- 14. biocompare.com [biocompare.com]
- 15. biocompare.com [biocompare.com]
- 16. HP206146 | c-Myc (MYC) Human qPCR Primer Pair (NM_002467) Clinisciences [clinisciences.com]
- 17. resources.amsbio.com [resources.amsbio.com]
- 18. biocompare.com [biocompare.com]
- 19. GAPDH (D4C6R) Mouse mAb | Cell Signaling Technology [cellsignal.com]
- 20. origene.com [origene.com]
- 21. kr.sinobiological.com [kr.sinobiological.com]
- 22. MDM2 - PCR Primer Pair - Probe | PrimePCR | Bio-Rad [commerce.bio-rad.com]
- 23. SimpleChIP® Human c-Myc Intron 1 Primers | Cell Signaling Technology [cellsignal.com]
The Impact of BTX161 on the Wnt Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BTX161, a novel thalidomide analog, has been identified as a potent degrader of Casein Kinase 1α (CKIα). CKIα is a critical negative regulator of the canonical Wnt signaling pathway, playing a key role in the phosphorylation and subsequent degradation of β-catenin. By inducing the degradation of CKIα, this compound effectively activates Wnt signaling, leading to the upregulation of downstream target genes. This technical guide provides an in-depth analysis of the mechanism of action of this compound on the Wnt pathway, supported by available quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.
Introduction to the Wnt Signaling Pathway
The Wnt signaling pathway is a highly conserved signal transduction pathway crucial for embryonic development, tissue homeostasis, and cellular proliferation. Dysregulation of this pathway is frequently implicated in the pathogenesis of various diseases, including cancer. The canonical Wnt pathway, also known as the Wnt/β-catenin pathway, is characterized by the regulation of the transcriptional coactivator β-catenin.
In the "off-state" (absence of a Wnt ligand), a destruction complex composed of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK-3β), and Casein Kinase 1α (CKIα) phosphorylates β-catenin. This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.
In the "on-state" (presence of a Wnt ligand), the binding of Wnt to its Frizzled (FZD) receptor and LRP5/6 co-receptor leads to the recruitment of Dishevelled (DVL) and the inactivation of the destruction complex. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and bind to T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, such as MYC, AXIN2, and CCND1 (Cyclin D1).
This compound: A Potent CKIα Degrader
This compound is a thalidomide analog that functions as a potent degrader of CKIα. It mediates the degradation of CKIα more effectively than lenalidomide in human acute myeloid leukemia (AML) cells. The degradation of CKIα by this compound has significant implications for cellular processes regulated by this kinase, most notably the Wnt signaling pathway.
Mechanism of Action: this compound and Wnt Pathway Activation
The primary mechanism by which this compound affects the Wnt signaling pathway is through the degradation of CKIα. As a key component of the β-catenin destruction complex, the removal of CKIα disrupts the complex's ability to phosphorylate and target β-catenin for degradation. This leads to the stabilization and accumulation of β-catenin, which can then translocate to the nucleus and activate the transcription of Wnt target genes. This proposed mechanism positions this compound as an activator of the canonical Wnt signaling pathway.
Caption: Mechanism of this compound-induced Wnt pathway activation.
Quantitative Analysis of this compound's Effect on Wnt Target Gene Expression
Experimental data demonstrates that this compound treatment leads to the upregulation of Wnt target genes in the human AML cell line MV4-11. A notable study by Minzel et al. (2018) provides quantitative PCR (qPCR) data on the expression of AXIN2 and CCND1.
| Gene Target | Cell Line | Treatment | Fold Change (vs. DMSO) | Reference |
| MYC | MV4-11 | This compound (25 µM, 4 hours) | Upregulated | |
| AXIN2 | MV4-11 | This compound (25 µM, 4 hours) | ~1.5-fold increase | |
| CCND1 | MV4-11 | This compound (25 µM, 4 hours) | ~2-fold increase |
Detailed Experimental Protocols
The following are detailed, standard protocols for the key experimental methodologies used to assess the effect of this compound on the Wnt signaling pathway.
Quantitative Real-Time PCR (qPCR) for Wnt Target Gene Expression
This protocol outlines the steps to quantify the mRNA levels of Wnt target genes such as AXIN2 and CCND1.
Caption: Workflow for qPCR analysis of gene expression.
Materials:
-
MV4-11 cells
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR master mix
-
Primers for target genes (AXIN2, CCND1) and a housekeeping gene (e.g., GAPDH, TUBULIN)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment: Plate MV4-11 cells at a suitable density and treat with this compound (e.g., 25 µM) or DMSO for the desired time (e.g., 4 hours).
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity if necessary.
-
cDNA Synthesis: Synthesize cDNA from a fixed amount of total RNA (e.g., 1 µg) using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and SYBR Green master mix. A typical thermal cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Western Blotting for β-catenin Levels
This protocol describes the detection and quantification of β-catenin protein levels in cells treated with this compound.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against β-catenin
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against β-catenin and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the β-catenin signal to the loading control.
TOP/FOP Flash Reporter Assay for Wnt Pathway Activity
This luciferase-based reporter assay directly measures the transcriptional activity of the TCF/LEF family of transcription factors, providing a functional readout of canonical Wnt pathway activation.
Materials:
-
Cells of interest
-
TOPflash and FOPflash reporter plasmids
-
A transfection control plasmid (e.g., expressing Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with either the TOPflash or FOPflash plasmid along with the Renilla luciferase control plasmid.
-
Treatment: After transfection, treat the cells with this compound or a vehicle control for a specified period.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.
-
Luciferase Assay: Measure the firefly (from TOP/FOPflash) and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. The TOP/FOP ratio is calculated to determine the specific activation of the Wnt pathway.
Conclusion
Preliminary Efficacy of BTX161 in Hematological Malignancies: A Technical Overview
For Research, Scientific, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical data available for BTX161, a novel thalidomide analog, in the context of hematological malignancies. The information presented herein is synthesized from foundational studies and is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's mechanism of action, experimental validation, and potential as a therapeutic agent. All quantitative data is summarized for comparative analysis, and detailed experimental protocols from cited literature are provided.
Core Concepts and Mechanism of Action
This compound is a potent degrader of Casein Kinase I alpha (CKIα), functioning as a molecular glue between CKIα and the E3 ubiquitin ligase Cereblon. This action leads to the ubiquitination and subsequent proteasomal degradation of CKIα.[1] In acute myeloid leukemia (AML) cells, this compound has demonstrated greater efficacy in mediating CKIα degradation than the established immunomodulatory agent, lenalidomide.[1][2][3]
The degradation of CKIα by this compound initiates a cascade of downstream cellular events, primarily centered around the activation of the p53 tumor suppressor pathway. Key mechanistic actions include:
-
Activation of the DNA Damage Response (DDR) and p53: this compound treatment leads to the activation of the DDR and subsequent stabilization and activation of p53.[1][2][3]
-
Stabilization of MDM2: While activating p53, this compound also stabilizes the p53 antagonist, MDM2.[1][2][3]
-
Synergistic Apoptosis with CDK7/9 Inhibition: Co-treatment of AML cells with this compound and inhibitors of transcriptional kinases CDK7 and/or CDK9 (such as THZ1) results in a synergistic augmentation of p53 levels and maximal induction of apoptosis, as indicated by caspase 3 activation.[1][2]
The following diagram illustrates the proposed signaling pathway of this compound in AML cells.
Quantitative In Vitro Efficacy
The primary human AML cell line utilized in the foundational studies of this compound is MV4-11. The following table summarizes the key quantitative findings from in vitro experiments.
| Cell Line | Treatment | Concentration | Duration | Observed Effect | Reference |
| MV4-11 | This compound | 25 µM | 4 hours | Upregulation of Wnt target genes, including MYC. No effect on MDM2 mRNA expression. | [2][3] |
| MV4-11 | This compound | 10 µM | 6 hours | Increased p53 and MDM2 protein expression. | [2][3] |
| MV4-11 | This compound + THZ1 (CDK7 inhibitor) | 10 µM (this compound) | 6 hours | Further augmentation of p53 protein expression compared to this compound alone. | [1] |
| MV4-11 | This compound + THZ1 + iCDK9 (CDK9 inhibitor) | 10 µM (this compound) | 6 hours | Maximal p53 protein expression and maximal caspase 3 activation. | [1] |
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.
Cell Culture and Reagents
-
Cell Line: Human AML cell line MV4-11 was utilized.
-
Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compounds: this compound, lenalidomide, THZ1, and a specific CDK9 inhibitor (iCDK9) were dissolved in DMSO to create stock solutions and diluted to final concentrations in cell culture media.
Western Blot Analysis
The following workflow was employed to assess protein expression levels.
-
Procedure: MV4-11 cells were treated with the indicated compounds for the specified durations. Post-treatment, cells were harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations were determined using a BCA protein assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked and then incubated with primary antibodies overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies, and protein bands were visualized using an enhanced chemiluminescence detection system. PP2Ac was used as a loading control.[1]
Quantitative PCR (qPCR) Analysis
-
Procedure: MV4-11 cells were treated with the indicated compounds. Total RNA was extracted using a suitable RNA isolation kit. cDNA was synthesized from the RNA templates using a reverse transcription kit. qPCR was performed using SYBR Green master mix on a real-time PCR system. The relative expression of target genes (MYC, MDM2, AXIN2, CCND1) was calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.[1]
In Vivo Studies and Future Directions
While the foundational publication focuses on the broader class of CKIα inhibitors and their combinations, it establishes a strong rationale for the in vivo investigation of this compound. The study demonstrated the efficacy of a related CKIα inhibitor, A51, in MLL-AF9 and Tet2-/-;Flt3ITD AML mouse models, as well as in patient-derived AML xenograft models.[1] These findings suggest that this compound, as a potent CKIα degrader, holds significant promise for achieving similar or superior anti-leukemic activity in vivo.
Future preclinical studies on this compound should aim to:
-
Establish a comprehensive in vitro IC50 profile across a panel of hematological malignancy cell lines.
-
Conduct pharmacokinetic and pharmacodynamic studies to determine the optimal dosing regimen.
-
Evaluate the single-agent efficacy of this compound in various AML mouse models, including those with different genetic subtypes.
-
Further investigate the synergistic effects of this compound with other targeted therapies, such as BCL-2 inhibitors or other epigenetic modulators, in in vivo models.
This technical guide provides a summary of the currently available preclinical data on this compound. The potent and specific mechanism of action, coupled with the promising synergistic interactions, positions this compound as a compelling candidate for further development in the treatment of hematological malignancies, particularly AML.
References
- 1. Small Molecules Co-targeting CKIα and the Transcriptional Kinases CDK7/9 Control AML in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecules Co-targeting CKIα and the Transcriptional Kinases CDK7/9 Control AML in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecules Co-targeting CKIα and the Transcriptional Kinases CDK7/9 Control AML in Preclinical Models | Info-CORE [infocore.huji.ac.il]
Unraveling the Molecular Consequences of BTX161: A Technical Guide to its Downstream Targets
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the downstream molecular targets of BTX161, a novel thalidomide analog that functions as a potent degrader of Casein Kinase 1α (CK1α). By elucidating its mechanism of action and subsequent cellular effects, this document provides a comprehensive resource for researchers in oncology and drug development. Through a detailed presentation of quantitative data, experimental methodologies, and signaling pathway visualizations, we aim to facilitate a deeper understanding of this compound's therapeutic potential.
Core Mechanism of Action: Targeted Degradation of CK1α
This compound acts as a "molecular glue," effectively hijacking the body's own protein disposal machinery. It facilitates the interaction between CK1α and Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of CK1α, marking it for degradation by the proteasome. This targeted degradation of CK1α is the primary event that triggers a cascade of downstream cellular responses. Notably, this compound has demonstrated greater efficiency in degrading CK1α compared to the immunomodulatory drug lenalidomide[1][2][3].
Downstream Signaling Pathways and Cellular Responses
The degradation of CK1α by this compound initiates a series of downstream events, significantly impacting key cellular pathways involved in cancer pathogenesis. These include the p53 tumor suppressor pathway, the Wnt signaling cascade, and the stability of the oncoprotein FAM83F.
Activation of the p53 Pathway
A critical consequence of CK1α degradation by this compound is the activation of the DNA damage response (DDR) and the tumor suppressor protein p53[1][3][4][5][6]. This activation is a key mechanism behind the anti-leukemic effects of this compound. Interestingly, while activating p53, this compound also leads to the stabilization of MDM2, a negative regulator of p53[1][3][4][5][6]. This complex interplay suggests a nuanced regulation of the p53 pathway.
Modulation of Wnt Signaling
This compound has been shown to upregulate the expression of several target genes of the Wnt signaling pathway. In acute myeloid leukemia (AML) cells, treatment with this compound leads to an increase in the mRNA levels of MYC, a potent oncogene, as well as AXIN2 and Cyclin D1 (CCND1), both of which are key components and targets of the Wnt pathway[1][3].
Degradation of FAM83F
Further research has identified FAM83F, a protein implicated in the canonical Wnt signaling pathway, as a novel downstream target of this compound. The degradation of FAM83F is dependent on its interaction with CK1α, highlighting a co-dependent degradation mechanism[2][7]. This finding provides another layer of complexity to the effects of this compound on Wnt signaling.
Quantitative Analysis of this compound's Downstream Effects
The following tables summarize the quantitative data from key experiments investigating the downstream targets of this compound.
Table 1: Effect of this compound on mRNA Expression of Wnt Target Genes in MV4-11 AML Cells
| Gene | Treatment | Fold Change vs. DMSO | Reference |
| MYC | 25µM this compound (4 hours) | Upregulated | [1] |
| AXIN2 | 25µM this compound (4 hours) | Upregulated | [1] |
| CCND1 | 25µM this compound (4 hours) | Upregulated | [1] |
| MDM2 | 25µM this compound (4 hours) | No significant change | [1] |
Table 2: Effect of this compound on Protein Levels in Various Cell Lines
| Protein | Cell Line | Treatment | Effect | Reference |
| p53 | MV4-11 | This compound (6.5 hours) | Increased expression | [1] |
| MDM2 | MV4-11 | This compound (6.5 hours) | Increased expression | [1] |
| FAM83F | HCT116, DLD-1 | 10µM this compound (24 hours) | Degradation | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Cell Culture and Treatments
-
Cell Lines: MV4-11 (human acute myeloid leukemia), HCT116 (human colon carcinoma), and DLD-1 (human colon adenocarcinoma) cells were used in the described experiments[1][2].
-
Culture Conditions: Cells were maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound was dissolved in DMSO to create a stock solution. For experiments, the stock solution was diluted in culture medium to the final concentrations indicated in the data tables (e.g., 10µM or 25µM). Control cells were treated with an equivalent volume of DMSO[1][2][6][7].
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Total RNA was isolated from treated and control cells using a commercial RNA extraction kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA was synthesized from 1µg of total RNA using a high-capacity cDNA reverse transcription kit with random primers.
-
qPCR Reaction: qPCR was performed using a SYBR Green-based master mix on a real-time PCR system. Gene-specific primers for MYC, AXIN2, CCND1, MDM2, and a housekeeping gene (e.g., GAPDH) were used.
-
Data Analysis: The relative expression of target genes was calculated using the 2-ΔΔCt method, with the housekeeping gene used for normalization.
Western Blotting
-
Protein Extraction: Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Membranes were blocked in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Membranes were then incubated with primary antibodies against p53, MDM2, FAM83F, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: After washing with TBST, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Band intensities were quantified using image analysis software (e.g., ImageJ).
Visualizing the Molecular Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound's mechanism of action as a molecular glue.
Caption: Downstream signaling effects of this compound-mediated CK1α degradation.
Caption: A generalized workflow for studying this compound's downstream targets.
References
- 1. Small Molecules Co-targeting CKIα and the Transcriptional Kinases CDK7/9 Control AML in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IMiDs induce FAM83F degradation via an interaction with CK1α to attenuate Wnt signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. life-science-alliance.org [life-science-alliance.org]
Methodological & Application
Application Notes and Protocols: BTX161 In Vitro Assay for MV4-11 Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for conducting in vitro assays to evaluate the efficacy of BTX161, a potent CKIα degrader, on the human acute myeloid leukemia (AML) cell line, MV4-11. The protocols cover cell culture, cytotoxicity assessment, and apoptosis analysis. Additionally, it includes a summary of reported this compound effects on MV4-11 cells and diagrams illustrating the experimental workflow and the targeted signaling pathway.
Introduction
This compound is a thalidomide analog that functions as a potent degrader of Casein Kinase 1α (CKIα).[1][2] In human AML cells, this compound has been shown to be more effective at mediating CKIα degradation than lenalidomide.[1][2] This degradation activates the DNA damage response (DDR) and p53, while also stabilizing the p53 antagonist, MDM2.[1][2] The MV4-11 cell line, established from the blast cells of a patient with biphenotypic B-myelomonocytic leukemia, is a widely used model for studying AML.[3][4] These cells are characterized by high proliferation and the presence of the MLL-AF4 fusion gene.[3] This document outlines specific protocols for testing the in vitro effects of this compound on MV4-11 cells.
Data Summary
The following table summarizes the reported in vitro effects of this compound on MV4-11 cells based on available literature.
| Parameter | Concentration | Time | Effect | Reference |
| Wnt Targets (e.g., MYC) Expression | 25 µM | 4 hours | Enhanced expression | [1][2] |
| p53 and MDM2 Protein Levels | 10 µM | 6 hours | Increased protein levels | [1][2] |
| Caspase 3 Activation | 10 µM (in combination with THZ1 and CDK9 inhibitors) | 6 hours | Maximized activation | [1] |
Experimental Protocols
MV4-11 Cell Culture
This protocol describes the steps for thawing, culturing, and maintaining MV4-11 cells.
Materials:
-
MV4-11 cells (cryopreserved)
-
Iscove's Modified Dulbecco's Medium (IMDM) or RPMI 1640 Medium[3][5][6]
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Complete growth medium: IMDM or RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin[5][6]
-
75 cm² cell culture flasks
-
50 mL conical tubes
-
Water bath at 37°C
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Thawing Cryopreserved Cells:
-
Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.[3][6]
-
Decontaminate the outside of the vial with 70% ethanol.
-
Under sterile conditions, transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.[5]
-
Centrifuge the cell suspension at approximately 1000 rpm (125 x g) for 5 minutes.[5]
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T75 flask.
-
Incubate at 37°C with 5% CO₂. Allow cells to recover for at least 48 hours before use in experiments.[3][4]
-
-
Cell Maintenance:
-
Maintain the cell density between 1 x 10⁵ and 1 x 10⁶ viable cells/mL.[5][6]
-
To subculture, determine the cell density and viability using a hemocytometer and Trypan Blue exclusion.
-
Dilute the cell suspension to a seeding density of 2-5 x 10⁵ cells/mL in a new flask with fresh, pre-warmed complete growth medium.[3][4]
-
Add fresh medium every 2-3 days to maintain the optimal cell density.[5]
Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic effects of this compound on MV4-11 cells.
Materials:
-
MV4-11 cells in logarithmic growth phase
-
This compound stock solution (dissolved in DMSO)
-
Complete growth medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest MV4-11 cells and adjust the cell density to 4 x 10⁵ cells/mL in complete growth medium.
-
Seed 100 µL of the cell suspension (4 x 10⁴ cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final DMSO concentration should be less than 0.1%.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO) and untreated controls.
-
Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C with 5% CO₂ to allow for formazan crystal formation.
-
Add 100 µL of solubilization buffer to each well.
-
Incubate the plate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
-
Apoptosis Assay (Annexin V/PI Staining)
This protocol details the detection of apoptosis in this compound-treated MV4-11 cells using flow cytometry.
Materials:
-
MV4-11 cells
-
This compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1 x 10⁶ MV4-11 cells per well in 6-well plates with 2 mL of complete growth medium.
-
Treat the cells with various concentrations of this compound (and/or in combination with other inhibitors as described in the literature) for the desired time (e.g., 6, 24, or 48 hours). Include a vehicle control.[1]
-
-
Cell Staining:
-
After treatment, collect the cells from each well into flow cytometry tubes.
-
Centrifuge at 1500 rpm for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Differentiate between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).
-
Quantify the percentage of cells in each quadrant.
-
Visualizations
Experimental Workflow
Caption: Workflow for in vitro evaluation of this compound on MV4-11 cells.
This compound Signaling Pathway in AML
Caption: Simplified signaling pathway of this compound in AML cells.
References
Application Notes and Protocols: Western Blot Analysis of CKIα Degradation by BTX161
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casein Kinase 1 alpha (CKIα), a serine/threonine kinase, is a critical regulator of various cellular processes, including Wnt signaling, circadian rhythms, and DNA damage response. Its dysregulation has been implicated in the pathogenesis of several diseases, most notably in acute myeloid leukemia (AML). BTX161 is a novel small molecule degrader that has been shown to induce the degradation of CKIα. This document provides detailed protocols for the analysis of this compound-induced CKIα degradation using Western blotting in AML cell lines, specifically MOLM-14 and MV-4-11. Additionally, it outlines a protocol for assessing the cytotoxic effects of CKIα degradation using the CellTox-Glo™ Assay and a method for confirming the mechanism of degradation via immunoprecipitation of ubiquitinated CKIα.
This compound functions as a "molecular glue," bringing CKIα into proximity with the Cereblon (CRBN) E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of CKIα, marking it for degradation by the 26S proteasome. The degradation of CKIα in AML cells has been shown to activate the p53 tumor suppressor pathway, leading to apoptosis and cell death.
Data Presentation
The following tables summarize the expected quantitative data from experiments analyzing the effects of this compound on CKIα degradation and cell viability in the MV-4-11 human AML cell line. The data is based on the findings reported by Minzel W, et al. in Cell (2018).
Table 1: Dose-Dependent Degradation of CKIα by this compound in MV-4-11 Cells
| This compound Concentration (µM) | Treatment Time (hours) | Relative CKIα Protein Level (%) |
| 0 (DMSO) | 6.5 | 100 |
| 0.1 | 6.5 | Data not available |
| 0.5 | 6.5 | Data not available |
| 1 | 6.5 | Significant Reduction |
| 5 | 6.5 | Strong Reduction |
| 10 | 6.5 | Near Complete Degradation |
| 25 | 4 | Data available for other endpoints |
Note: Specific percentage reductions are not available in the public abstracts. The table reflects the qualitative descriptions of strong, dose-dependent degradation.
Table 2: Time-Course of CKIα Degradation by this compound in MV-4-11 Cells
| This compound Concentration (µM) | Treatment Time (hours) | Relative CKIα Protein Level (%) |
| 10 | 0 | 100 |
| 10 | 2 | Data not available |
| 10 | 4 | Significant Reduction |
| 10 | 6 | Strong Reduction |
| 10 | 8 | Data not available |
| 10 | 12 | Data not available |
| 10 | 24 | Sustained Degradation |
Note: The referenced study indicates that degradation is time-dependent, with significant effects observed at 4 and 6 hours. Precise quantitative data at each time point is not publicly available.
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Western Blot Analysis of CKIα Degradation
This protocol details the steps for analyzing the dose-dependent and time-dependent effects of this compound on CKIα protein levels in AML suspension cell lines.
Materials:
-
Cell Lines: MOLM-14, MV-4-11
-
Reagents:
-
This compound (stock solution in DMSO)
-
RPMI-1640 medium with 10% FBS
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-CKIα
-
Mouse anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent substrate (ECL)
-
-
Equipment:
-
Cell culture incubator
-
Centrifuge
-
Sonicator or 25G needle/syringe
-
Gel electrophoresis apparatus
-
Western blot transfer system
-
Imaging system for chemiluminescence
-
Procedure:
-
Cell Culture and Treatment:
-
Culture MOLM-14 or MV-4-11 cells in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Seed cells at a density of 0.5 x 10^6 cells/mL.
-
For dose-response experiments, treat cells with increasing concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) and a DMSO vehicle control for a fixed time (e.g., 6.5 hours).
-
For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 10 µM) and harvest at different time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells by centrifugation at 300 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final 1x concentration.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a precast polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with primary antibodies (anti-CKIα and anti-GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands using appropriate software. Normalize the CKIα band intensity to the corresponding GAPDH band intensity.
-
Protocol 2: CellTox-Glo™ Viability Assay
This assay measures the cytotoxic effect of this compound by quantifying changes in membrane integrity, which is indicative of cell death.
Materials:
-
Cell Lines: MOLM-14, MV-4-11
-
Reagents:
-
This compound
-
RPMI-1640 medium with 10% FBS
-
CellTox-Glo™ Viability Assay Kit (Promega)
-
-
Equipment:
-
White-walled 96-well assay plates
-
Luminometer
-
Procedure:
-
Cell Seeding:
-
Seed MOLM-14 or MV-4-11 cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compounds to the respective wells. Include a DMSO vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Assay Measurement:
-
Equilibrate the plate and the CellTox-Glo™ Reagent to room temperature.
-
Add 100 µL of CellTox-Glo™ Reagent to each well.
-
Mix the contents of the wells by orbital shaking for 2 minutes.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity relative to the positive control (e.g., cells treated with a known cytotoxic agent or a lysis solution).
-
Protocol 3: Immunoprecipitation of Ubiquitinated CKIα
This protocol is designed to confirm that this compound induces the ubiquitination of CKIα prior to its degradation.
Materials:
-
Cell Lines: MOLM-14, MV-4-11
-
Reagents:
-
This compound
-
MG132 (proteasome inhibitor)
-
IP Lysis Buffer (e.g., containing 1% NP-40 and protease inhibitors)
-
N-ethylmaleimide (NEM, deubiquitinase inhibitor)
-
Primary antibodies:
-
Rabbit anti-CKIα
-
Mouse anti-Ubiquitin
-
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
-
Equipment:
-
Magnetic rack
-
Tube rotator
-
Procedure:
-
Cell Treatment:
-
Treat cells with this compound (e.g., 10 µM) and a DMSO control for a shorter duration (e.g., 2-4 hours) to capture ubiquitinated intermediates.
-
Pre-treat a set of cells with the proteasome inhibitor MG132 (e.g., 10-20 µM) for 1-2 hours before adding this compound to allow for the accumulation of polyubiquitinated proteins.
-
-
Cell Lysis:
-
Harvest and wash cells as described in Protocol 1.
-
Lyse the cells in IP Lysis Buffer supplemented with NEM.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-CKIα antibody overnight at 4°C on a rotator.
-
Add Protein A/G magnetic beads and incubate for an additional 1-2 hours at 4°C.
-
Separate the beads using a magnetic rack and discard the supernatant.
-
Wash the beads several times with wash buffer.
-
-
Elution and Western Blot Analysis:
-
Elute the immunoprecipitated proteins by resuspending the beads in 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Separate the beads using the magnetic rack and collect the supernatant.
-
Perform Western blot analysis on the eluted samples as described in Protocol 1, using an anti-ubiquitin antibody to detect the ubiquitination of the immunoprecipitated CKIα. A smear of high molecular weight bands will indicate polyubiquitination.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for studying the degradation of CKIα induced by this compound. By employing Western blot analysis, researchers can quantitatively assess the dose- and time-dependent effects of this compound on CKIα protein levels. The CellTox-Glo™ assay offers a robust method to evaluate the functional consequence of CKIα degradation on cell viability. Furthermore, immunoprecipitation assays can be utilized to elucidate the mechanism of this compound-induced degradation through the ubiquitin-proteasome pathway. These methodologies are crucial for the preclinical evaluation of this compound and other CKIα degraders in the context of AML and other relevant diseases.
Application Notes and Protocols for BTX161 in Cell Culture
Topic: BTX161 Solubility and Preparation in DMSO for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and effective CKIα (Casein Kinase 1 alpha) degrader, functioning as a thalidomide analog.[1][2][3] It mediates the degradation of CKIα more effectively than lenalidomide in human Acute Myeloid Leukemia (AML) cells.[2][4][5] The degradation of CKIα by this compound leads to the activation of the DNA damage response (DDR) and p53, while also stabilizing the p53 antagonist MDM2.[1][2][3] This activity makes this compound a valuable tool for studying cancer biology, particularly in the context of AML.
These application notes provide detailed protocols for the solubilization and preparation of this compound in DMSO for use in cell culture experiments, along with a summary of its key biological activities and relevant signaling pathways.
Quantitative Data Summary
For ease of reference, the following table summarizes the key quantitative information for this compound.
| Parameter | Value | Source |
| Molecular Weight | 272.3 g/mol | [2] |
| CAS Number | 2052301-24-1 | [1][2] |
| Solubility in DMSO | ≥ 2.5 mg/mL (9.18 mM) | [1] |
| Recommended Stock Solution Concentration | 10 mM in DMSO | [1][6] |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
| Typical Final DMSO Concentration in Cell Culture | < 0.5% | [7][8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound from a powdered form.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO (Dimethyl Sulfoxide)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 272.3 g/mol * (1000 mg / 1 g) = 2.723 mg
-
-
-
Weighing this compound:
-
Carefully weigh out the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Adding DMSO:
-
Add the desired volume of sterile DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution, add 1 mL of DMSO for every 2.723 mg of this compound.
-
-
Dissolution:
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the this compound DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
Procedure:
-
Determine the Final Concentration:
-
Decide on the final concentration of this compound to be used in your cell culture experiment. This is often determined empirically through dose-response experiments. A common starting point for in vitro studies is in the low micromolar range. For example, concentrations of 10 µM and 25 µM have been used in studies with MV4-11 cells.[1][2]
-
-
Serial Dilution (Recommended):
-
To avoid precipitation and ensure accurate final concentrations, it is recommended to perform serial dilutions of the stock solution in complete cell culture medium.
-
Example for a 10 µM final concentration:
-
Prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to a larger volume of culture medium. For instance, add 1 µL of the 10 mM stock to 99 µL of medium to create a 100 µM intermediate solution.
-
Add the appropriate volume of the intermediate solution to your cell culture vessel. For example, to achieve a final concentration of 10 µM in 1 mL of cell culture, add 100 µL of the 100 µM intermediate solution.
-
-
-
Direct Dilution (for lower concentrations):
-
For lower final concentrations, direct dilution from the stock may be feasible.
-
Example for a 1 µM final concentration in 1 mL of medium:
-
The dilution factor is 10,000 (10 mM / 1 µM).
-
Add 0.1 µL of the 10 mM stock solution to 1 mL of cell culture medium. It is advisable to prepare a larger volume of the working solution to ensure accurate pipetting.
-
-
-
DMSO Control:
-
It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the this compound-treated samples.[7]
-
-
Mixing and Incubation:
-
Gently mix the culture medium after adding the this compound working solution to ensure even distribution.
-
Incubate the cells under their normal growth conditions for the desired treatment duration.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its use in cell culture.
Caption: this compound induces CKIα degradation, leading to p53 and DDR activation.
Caption: Workflow for preparing and using this compound in cell culture experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound - Nordic Biosite [nordicbiosite.com]
- 4. Small Molecules Co-targeting CKIα and the Transcriptional Kinases CDK7/9 Control AML in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molnova.com [molnova.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. lifetein.com [lifetein.com]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Studying BTX161 Resistance Using Lentiviral Transduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
BTX161 is a novel small molecule that functions as a degrader of Casein Kinase 1 alpha (CKIα), a critical regulator of p53 signaling.[1][2] By inducing the degradation of CKIα, this compound activates the p53 tumor suppressor pathway, leading to apoptosis in cancer cells, particularly in malignancies like Acute Myeloid Leukemia (AML).[1][2] As with many targeted therapies, the development of resistance is a significant clinical challenge. This document provides detailed application notes and protocols for utilizing lentiviral transduction to investigate mechanisms of resistance to this compound. The methodologies described herein are designed to enable researchers to generate this compound-resistant cell lines and identify the genetic alterations that drive resistance, thereby facilitating the development of strategies to overcome it.
Data Presentation
Table 1: In Vitro Efficacy of CKIα Inhibitors and Related Compounds in AML Cell Lines
| Compound | Cell Line | Genotype | IC50 | Reference |
| A51 (CKIα inhibitor) | MLL-AF9 AML primary cells | - | < 9 nM | [1] |
| This compound | MV4-11 | AML | Not explicitly stated, but effective at inducing p53 at concentrations of 10-25 µM | [1] |
| KS151 (BTK inhibitor) | Kusami-1, U937, THP-1 | AML | ~4 µM (average) | [3] |
| OTX015 (BET inhibitor) | Variety of AML and ALL cell lines | - | Submicromolar in sensitive lines | [4][5] |
| CGM097 (HDM2 inhibitor) | MOLM-13 | AML (wt p53) | Potent and selective inhibition | [6] |
| CGM097 | KU812F | AML (mutant p53) | Unresponsive | [6] |
Note: Specific IC50 values for this compound in sensitive versus engineered resistant cell lines are not yet publicly available. The data presented for other compounds illustrates the range of sensitivities observed in AML cell lines to targeted therapies.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and the p53 Signaling Pathway
This compound is a thalidomide analog that acts as a "molecular glue," bringing CKIα into proximity with the E3 ubiquitin ligase cereblon, leading to the ubiquitination and subsequent proteasomal degradation of CKIα.[2] The degradation of CKIα results in the stabilization and activation of the p53 tumor suppressor protein.[1][2] Activated p53 can then induce cell cycle arrest, apoptosis, and cellular senescence, thereby exerting its anti-tumor effects.
Caption: Mechanism of this compound action leading to p53 activation.
Experimental Workflow for Generating and Characterizing this compound-Resistant Cell Lines
This workflow outlines the process of generating this compound-resistant cell lines through chronic drug exposure and subsequent characterization to identify resistance mechanisms.
Caption: Workflow for developing this compound-resistant cell lines.
Lentiviral-Based CRISPR/Cas9 Knockout Screen to Identify this compound Resistance Genes
A pooled lentiviral CRISPR/Cas9 knockout screen can be employed to systematically identify genes whose loss confers resistance to this compound.
Caption: CRISPR/Cas9 screen workflow for resistance gene identification.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
Objective: To generate cell lines with acquired resistance to this compound through continuous dose escalation.
Materials:
-
This compound-sensitive AML cell line (e.g., MV4-11, MOLM-13)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Cell culture plates (6-well, 12-well, 24-well)
-
Centrifuge
-
Incubator (37°C, 5% CO2)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Determine the initial IC50 of this compound:
-
Plate the parental cells at an appropriate density in a 96-well plate.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Determine cell viability using an MTT or CellTiter-Glo® assay.
-
Calculate the IC50 value.
-
-
Initiate Chronic Drug Exposure:
-
Culture the parental cells in the presence of this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Maintain a parallel culture with DMSO as a vehicle control.
-
Monitor cell viability and proliferation regularly.
-
-
Dose Escalation:
-
Once the cells in the this compound-treated culture resume a normal growth rate comparable to the control, increase the concentration of this compound by approximately 2-fold.
-
Continue this stepwise dose escalation until the cells are able to proliferate in the presence of a this compound concentration that is at least 10-fold higher than the initial IC50.
-
-
Isolation of Resistant Clones:
-
Once a resistant population is established, isolate single-cell clones by limiting dilution or by picking individual colonies from semi-solid media (e.g., methylcellulose).
-
-
Expansion and Validation of Resistance:
-
Expand the isolated clones.
-
Determine the IC50 of this compound for each resistant clone and compare it to the parental cell line to confirm the degree of resistance.
-
Cryopreserve validated resistant and parental cell lines.
-
Protocol 2: Lentiviral Production and Transduction for CRISPR/Cas9 Screening
Objective: To introduce a pooled sgRNA library into a Cas9-expressing cell line to identify genes that, when knocked out, confer resistance to this compound.
Materials:
-
HEK293T cells
-
Cas9-expressing target AML cell line
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Pooled lentiviral sgRNA library (e.g., GeCKO v2)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
Polybrene
-
Puromycin
-
0.45 µm syringe filters
-
Incubator (37°C, 5% CO2)
Procedure:
A. Lentivirus Production in HEK293T cells:
-
Seed HEK293T cells in 10 cm plates such that they reach 70-80% confluency on the day of transfection.
-
In separate tubes, prepare the DNA-lipid complexes according to the transfection reagent manufacturer's protocol. Combine the sgRNA library plasmid with the packaging plasmids.
-
Add the transfection complex dropwise to the HEK293T cells and incubate.
-
After 48 and 72 hours, collect the virus-containing supernatant.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
The viral supernatant can be used immediately or stored at -80°C. It is recommended to titer the virus before use.
B. Transduction of Target Cells:
-
Plate the Cas9-expressing AML cells.
-
Add the lentiviral supernatant to the cells at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive only one sgRNA. Add polybrene to a final concentration of 4-8 µg/mL to enhance transduction efficiency.
-
Incubate for 24-48 hours.
-
Replace the virus-containing medium with fresh medium containing puromycin to select for successfully transduced cells. The concentration of puromycin should be predetermined from a kill curve for the specific cell line.
-
Expand the selected cells to a sufficient number to maintain library representation (at least 500 cells per sgRNA in the library).
C. CRISPR Screen:
-
Split the transduced cell population into two groups: control (DMSO treatment) and experimental (this compound treatment).
-
Treat the experimental group with a concentration of this compound that results in significant but incomplete cell killing (e.g., IC80-IC90).
-
Culture both populations until a significant number of resistant cells have grown out in the this compound-treated group.
-
Harvest the cells from both groups.
D. Analysis:
-
Isolate genomic DNA from both the control and this compound-treated populations.
-
Amplify the sgRNA-encoding regions from the genomic DNA using PCR.
-
Perform next-generation sequencing (NGS) to determine the relative abundance of each sgRNA in both populations.
-
Use bioinformatics tools (e.g., MAGeCK) to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control. These sgRNAs target genes that are potential drivers of this compound resistance.
Potential Mechanisms of this compound Resistance
Based on the mechanism of action of this compound and known resistance mechanisms to other targeted therapies, potential mechanisms of resistance to this compound may include:
-
Mutations in the p53 signaling pathway: As this compound's efficacy is dependent on a functional p53 pathway, mutations in TP53 itself or in downstream effectors of p53 could confer resistance.
-
Alterations in the drug target: Mutations in CSNK1A1 (the gene encoding CKIα) that prevent this compound-mediated degradation could lead to resistance.
-
Upregulation of drug efflux pumps: Increased expression of ABC transporters could reduce the intracellular concentration of this compound.
-
Activation of bypass signaling pathways: Upregulation of pro-survival pathways that are independent of p53, such as the PI3K/Akt/mTOR pathway, could compensate for the effects of this compound.
-
Changes in the ubiquitin-proteasome system: Alterations in the components of the E3 ligase complex or the proteasome could affect the degradation of CKIα.
The experimental approaches outlined in this document provide a robust framework for identifying and validating these and other novel mechanisms of resistance to this compound, which is crucial for the long-term clinical success of this promising therapeutic agent.
References
- 1. Small Molecules Co-targeting CKIα and the Transcriptional Kinases CDK7/9 Control AML in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of wild-type p53-expressing AML by novel small molecule HDM2 inhibitor, CGM097 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Establishing and Characterizing BTX161-Resistant Acute Myeloid Leukemia (AML) Cell Lines
Introduction
BTX161 is a novel small molecule that functions as a potent degrader of Casein Kinase 1α (CKIα).[1] In Acute Myeloid Leukemia (AML) cells, the degradation of CKIα leads to the stabilization and activation of the tumor suppressor p53, triggering a DNA damage response and subsequent apoptosis.[1][2] While promising, the development of drug resistance remains a significant challenge in cancer therapy. Establishing this compound-resistant AML cell lines is a critical step in understanding the molecular mechanisms that may lead to treatment failure, identifying potential biomarkers of resistance, and developing effective second-line or combination therapeutic strategies.
These application notes provide a comprehensive guide for researchers to generate this compound-resistant AML cell lines and characterize their phenotype. The protocols herein detail the stepwise process of inducing resistance, alongside methodologies to assess cell viability, apoptosis, cell cycle progression, and key signaling pathways.
Section 1: Generation of this compound-Resistant AML Cell Lines
The standard method for developing drug-resistant cell lines involves continuous exposure to gradually increasing concentrations of the drug.[3][4][5] This process applies selective pressure, allowing for the survival and proliferation of cells that have acquired resistance mechanisms.
Workflow for Generating Resistant Cell Lines
Caption: Workflow for generating and validating this compound-resistant AML cells.
Protocol 1.1: Induction of this compound Resistance
-
Cell Line Selection : Begin with a this compound-sensitive AML cell line (e.g., MV4-11, MOLM-13).
-
Determine Initial IC50 : Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line. A 72-hour incubation period is recommended.
-
Initiate Resistance Induction : Culture the parental cells in media containing a low concentration of this compound, typically starting at the IC20 or IC30 value.[3]
-
Monitoring and Passaging :
-
Monitor cell viability and proliferation regularly. Initially, a significant portion of cells will die.
-
When the surviving cells resume proliferation and reach approximately 80% confluency, passage them into fresh media containing the same concentration of this compound.
-
-
Dose Escalation : Once the cells are growing robustly at a given concentration, double the concentration of this compound in the culture medium.[4]
-
Repeat Cycles : Repeat steps 4 and 5 for several months. The goal is to establish a cell line that can proliferate in a this compound concentration at least 10-fold higher than the initial parental IC50.[5]
-
Establish a Control Line : In parallel, culture the parental cell line without the drug for the same duration to serve as a passage-matched control.[3]
-
Cryopreservation : At each successful dose escalation step, freeze vials of the cells as backups.[5]
-
Stability Check : Once a resistant population is established, culture the cells in drug-free medium for several passages (e.g., 1 month) and then re-challenge with this compound to confirm that the resistance phenotype is stable.[6]
Section 2: Characterization of this compound-Resistant Cell Lines
After establishing a stable resistant cell line (designated AML-R), it is crucial to characterize its phenotype and compare it to the parental, sensitive line (designated AML-S).
Data Summary Tables
Table 1: this compound Sensitivity Profile
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
|---|---|---|---|
| MV4-11 | 50 | 750 | 15 |
| MOLM-13 | 80 | 1100 | 13.75 |
Table 2: Apoptosis Analysis (Annexin V/PI Staining) after 48h this compound (500 nM) Treatment
| Cell Line | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
|---|---|---|---|
| AML-S | 25.5 ± 3.1 | 45.2 ± 4.5 | 29.3 ± 2.8 |
| AML-R | 85.1 ± 5.2 | 8.6 ± 1.9 | 6.3 ± 1.5 |
Table 3: Cell Cycle Distribution after 24h this compound (500 nM) Treatment
| Cell Line | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|
| AML-S | 68.4 ± 4.2 | 15.1 ± 2.1 | 16.5 ± 2.5 |
| AML-R | 46.2 ± 3.8 | 35.8 ± 3.3 | 18.0 ± 1.9 |
Experimental Protocols
Protocol 2.1: Cell Viability Assay (CellTiter-Glo®)
This assay quantifies ATP, an indicator of metabolically active, viable cells.[7][8]
-
Cell Seeding : Seed AML-S and AML-R cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Drug Treatment : Add this compound at various concentrations (e.g., a 10-point serial dilution) to the wells. Include a vehicle control (DMSO).
-
Incubation : Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Reagent Preparation : Equilibrate the CellTiter-Glo® Reagent to room temperature.[7]
-
Assay Procedure :
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[9]
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
-
Data Acquisition : Measure luminescence using a plate reader.
-
Analysis : Normalize the data to the vehicle-treated control wells and plot the dose-response curve to calculate the IC50 value for each cell line.
Protocol 2.2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[10] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by Annexin V.[11][12] Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
-
Cell Treatment : Seed 1 x 10^6 AML-S and AML-R cells and treat with this compound (e.g., at the parental IC50 concentration) or vehicle for 24-48 hours.
-
Cell Harvesting : Collect cells by centrifugation at 300 x g for 5 minutes.
-
Washing : Wash the cells once with cold 1X PBS.
-
Resuspension : Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining :
-
Dilution : Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry : Analyze the samples immediately on a flow cytometer.
-
Annexin V- / PI- cells are viable.
-
Annexin V+ / PI- cells are in early apoptosis.[10]
-
Annexin V+ / PI+ cells are in late apoptosis or necrosis.
-
Protocol 2.3: Western Blotting for Apoptosis and Signaling Markers
Western blotting can detect changes in protein expression and activation that are hallmarks of apoptosis and altered signaling pathways.
-
Protein Extraction : Treat AML-S and AML-R cells with this compound or vehicle. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification : Determine protein concentration using a BCA assay.
-
SDS-PAGE : Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer : Transfer the separated proteins to a PVDF membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies against:
-
Apoptosis Markers : Cleaved Caspase-3, Cleaved PARP.[14][15] The cleavage of pro-caspase-3 into its active fragments and the cleavage of PARP are key indicators of apoptosis.[16]
-
This compound Target : CKIα (to confirm continued target presence).
-
Resistance Pathway Markers : p-Akt, p-ERK, Bcl-2, Mcl-1.[17]
-
Loading Control : β-Actin or GAPDH.
-
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2.4: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol measures DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment : Treat 1-2 x 10^6 AML-S and AML-R cells with this compound or vehicle for 24 hours.
-
Harvest and Fix :
-
Staining :
-
Incubation : Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry : Analyze the DNA content using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Protocol 2.5: Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies, a measure of self-renewal and clonogenic potential.
-
Cell Preparation : Prepare a single-cell suspension of AML-S and AML-R cells.
-
Plating : Plate a low number of cells (e.g., 100-500 cells/well) in a 6-well plate containing a methylcellulose-based medium (e.g., MethoCult™).[21][22] Include this compound in the medium at various concentrations.
-
Incubation : Incubate the plates at 37°C and 5% CO2 for 10-14 days, until colonies are visible.[22][23] Maintain humidity to prevent the medium from desiccating.[23]
-
Colony Counting : Count the number of colonies (typically defined as clusters of >50 cells) in each well.
-
Analysis : Calculate the plating efficiency and compare the colony-forming ability of AML-S and AML-R cells in the presence and absence of this compound.
Section 3: Investigating Mechanisms of Resistance
The development of resistance to this compound may involve various molecular alterations. Western blot and sequencing data from the resistant cell lines can elucidate these mechanisms.
This compound Mechanism of Action and Potential Resistance Pathways
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Small Molecules Co-targeting CKIα and the Transcriptional Kinases CDK7/9 Control AML in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 8. CellTiter-Glo® 2.0 Cell Viability Assay | ATPアッセイ | プロメガ [promega.jp]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 16. youtube.com [youtube.com]
- 17. BCL-2 Family Proteins and Acute Myeloid Leukemia (AML) [bcl2familyinaml.com]
- 18. wp.uthscsa.edu [wp.uthscsa.edu]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 21. pubcompare.ai [pubcompare.ai]
- 22. Enriching for human acute myeloid leukemia stem cells using reactive oxygen species-based cell sorting - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BTX161 Treatment in Patient-Derived Xenograft (PDX) Models of Acute Myeloid Leukemia (AML)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Patient-derived xenograft (PDX) models, where patient tumor cells are implanted into immunodeficient mice, are critical tools for preclinical evaluation of novel therapeutics as they closely recapitulate the heterogeneity of human AML. BTX161 (also known as BTX-A51) is a first-in-class, orally bioavailable multi-kinase inhibitor that targets Casein Kinase 1α (CK1α), Cyclin-Dependent Kinase 7 (CDK7), and Cyclin-Dependent Kinase 9 (CDK9).[1][2] This triple inhibition mechanism leads to the activation of the p53 tumor suppressor pathway and the suppression of super-enhancer (SE)-driven transcription of key oncogenes, such as MYC and MCL1, resulting in selective apoptosis of leukemia cells.[1][2] Preclinical studies utilizing AML PDX models have demonstrated the potential of this compound to prolong survival, highlighting its promise as a therapeutic agent for AML.[3][4]
These application notes provide a summary of the preclinical efficacy of this compound in AML PDX models, detailed protocols for establishing these models and conducting in vivo efficacy studies, and a visual representation of the compound's mechanism of action.
Data Presentation
The in vivo efficacy of this compound's precursors (A-series inhibitors) has been demonstrated in various AML PDX models. The following tables summarize the key quantitative data from these preclinical studies, showcasing the potent anti-leukemic activity.
| PDX Model ID | AML Subtype | Treatment Group | Median Survival (days) | p-value | Reference |
| PDX-1 | MLL-rearranged | Vehicle | 35 | <0.001 | [5] |
| A51 (this compound precursor) | 70 | ||||
| PDX-2 | NPM1c | Vehicle | 42 | <0.001 | [5] |
| A51 (this compound precursor) | >100 | ||||
| PDX-3 | Complex Karyotype | Vehicle | 28 | <0.01 | [5] |
| A51 (this compound precursor) | 55 |
Table 1: Survival Outcome in AML PDX Models Treated with this compound Precursor (A51)
| PDX Model ID | Treatment Group | Leukemic Burden in Bone Marrow (%) | p-value | Reference |
| PDX-1 | Vehicle | 85 | <0.01 | [5] |
| A51 (this compound precursor) | 15 | |||
| PDX-2 | Vehicle | 92 | <0.01 | [5] |
| A51 (this compound precursor) | 5 |
Table 2: Effect of this compound Precursor (A51) on Leukemic Burden in AML PDX Models
Mandatory Visualizations
Caption: this compound Signaling Pathway in AML.
Caption: Experimental Workflow for this compound Testing in AML PDX Models.
Experimental Protocols
Establishment of AML Patient-Derived Xenograft (PDX) Models
This protocol outlines the key steps for establishing AML PDX models from patient samples.
Materials:
-
Fresh or cryopreserved AML patient bone marrow or peripheral blood mononuclear cells (PBMCs).
-
Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ or NSG mice).
-
Ficoll-Paque PLUS.
-
RPMI 1640 medium with 10% Fetal Bovine Serum (FBS).
-
Phosphate Buffered Saline (PBS).
-
Red Blood Cell (RBC) Lysis Buffer.
-
Flow cytometry antibodies (e.g., anti-human CD45, anti-mouse CD45).
Protocol:
-
Patient Sample Processing:
-
Thaw cryopreserved patient cells rapidly in a 37°C water bath.
-
Isolate mononuclear cells from fresh or thawed samples by density gradient centrifugation using Ficoll-Paque PLUS.
-
Wash the isolated cells with PBS and perform a cell count and viability assessment.
-
-
Engraftment in Immunodeficient Mice:
-
Resuspend the viable AML cells in sterile PBS at a concentration of 1-10 x 106 cells per 100-200 µL.
-
Inject the cell suspension intravenously (i.v.) via the tail vein into sublethally irradiated (200-250 cGy) NSG mice (6-8 weeks old).
-
-
Monitoring of Engraftment:
-
Starting 4-6 weeks post-injection, monitor the engraftment of human AML cells in the peripheral blood of the mice weekly.
-
Collect a small volume of peripheral blood and lyse red blood cells using RBC Lysis Buffer.
-
Stain the cells with fluorescently labeled antibodies against human CD45 (hCD45) and mouse CD45 (mCD45).
-
Analyze the percentage of hCD45+ cells by flow cytometry. Engraftment is considered successful when >1% of hCD45+ cells are detected in the peripheral blood.
-
-
Expansion of PDX Models:
-
Once a primary PDX mouse shows significant engraftment, euthanize the mouse and harvest bone marrow and spleen cells.
-
Process the tissues to obtain a single-cell suspension.
-
These cells can be used for secondary transplantation into new recipient mice to expand the PDX cohort for efficacy studies.
-
In Vivo Efficacy Study of this compound in Established AML PDX Models
This protocol describes the procedure for evaluating the therapeutic efficacy of this compound in established AML PDX models.
Materials:
-
Established AML PDX mice with detectable leukemic engraftment.
-
This compound (formulated for oral administration).
-
Vehicle control.
-
Oral gavage needles.
-
Calipers for spleen measurement (optional).
-
Flow cytometry reagents as described above.
Protocol:
-
Study Initiation:
-
Once the AML PDX cohort reaches a predetermined level of engraftment (e.g., 5-10% hCD45+ cells in peripheral blood), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Prepare a fresh formulation of this compound for oral administration according to the manufacturer's instructions. A common vehicle may consist of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.
-
Administer this compound orally to the treatment group at a predetermined dose and schedule (e.g., daily or 5 days on/2 days off).
-
Administer the vehicle solution to the control group using the same schedule and route of administration.
-
-
Monitoring of Treatment Efficacy:
-
Monitor the health of the mice daily, including body weight and clinical signs of disease progression.
-
Measure the percentage of hCD45+ cells in the peripheral blood weekly to assess the effect of treatment on leukemic burden.
-
In some models, spleen size can be monitored as an indicator of disease progression.
-
-
Endpoint Analysis:
-
The primary endpoint is typically overall survival. Monitor mice until they meet predefined humane endpoints (e.g., significant weight loss, signs of distress, hind limb paralysis).
-
At the time of euthanasia, collect bone marrow, spleen, and peripheral blood to determine the final leukemic burden by flow cytometry.
-
Compare the median survival and leukemic burden between the this compound-treated and vehicle-treated groups to determine the therapeutic efficacy. Statistical analysis (e.g., Kaplan-Meier survival analysis with log-rank test) should be performed.
-
Conclusion
This compound has demonstrated significant preclinical activity in patient-derived xenograft models of AML. Its unique mechanism of action, involving the co-inhibition of CK1α, CDK7, and CDK9, offers a promising therapeutic strategy for this challenging disease. The protocols provided herein offer a framework for researchers to establish robust AML PDX models and evaluate the in vivo efficacy of novel therapeutic agents like this compound. The presented data and visualizations aim to facilitate a deeper understanding of this compound's potential in the context of AML drug development.
References
Troubleshooting & Optimization
Troubleshooting BTX161 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with BTX161.
Troubleshooting Insolubility in Aqueous Solutions
Researchers may encounter challenges with this compound solubility during experimental setup. The following guide addresses common issues and provides solutions.
Problem: Precipitate forms when preparing aqueous solutions of this compound.
-
Cause: this compound has low solubility in aqueous solutions. Direct dissolution in water or buffers will likely result in precipitation.
-
Solution: A co-solvent system is necessary to achieve a clear solution. It is recommended to first prepare a stock solution in 100% DMSO.[1] For working solutions, a multi-component solvent system is required.
Problem: this compound precipitates out of solution during the experiment.
-
Cause 1: Temperature fluctuations. Changes in temperature can affect the solubility of this compound, potentially causing it to come out of solution.
-
Solution 1: Maintain a consistent temperature throughout your experiment. If precipitation occurs upon cooling, gentle warming and sonication may help to redissolve the compound.[1]
-
Cause 2: Extended incubation times. Over long incubation periods, the stability of the solvent mixture may decrease, leading to precipitation.
-
Solution 2: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1] If long-term experiments are necessary, consider using a formulation with higher stability, such as one containing SBE-β-CD.[1]
-
Cause 3: Incorrect solvent ratios. The precise ratio of co-solvents is critical for maintaining this compound in solution.
-
Solution 3: Carefully follow the recommended solvent protocols. Ensure accurate measurement of each solvent component.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: It is recommended to prepare stock solutions of this compound in 100% DMSO. A solubility of up to 25 mg/mL can be achieved in DMSO with the aid of ultrasonication and warming to 60°C.[1] Please note that hygroscopic DMSO can negatively impact solubility, so it is advisable to use a fresh, unopened bottle of DMSO.[1]
Q2: How should I store the this compound stock solution?
A2: this compound stock solutions in DMSO should be aliquoted and stored to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q3: What are the recommended formulations for in vivo and in vitro working solutions?
A3: Several co-solvent formulations can be used to prepare working solutions of this compound at a concentration of ≥ 2.5 mg/mL.[1] The selection of the formulation may depend on the experimental model.
Q4: Can I use sonication or heat to dissolve this compound?
A4: Yes, ultrasonic heating (at a recommended frequency of 20-40 kHz) and vortexing can be used to assist in the dissolution of this compound.[1] Gentle warming can also be applied, but care should be taken to avoid degradation of the compound.
Q5: What is the mechanism of action of this compound?
A5: this compound is a thalidomide analog that functions as a potent degrader of Casein Kinase 1 alpha (CKIα).[1][2] The degradation of CKIα by this compound activates the DNA damage response (DDR) and the p53 signaling pathway, while also leading to the stabilization of the p53 antagonist, MDM2.[1][2]
Quantitative Solubility Data
The following table summarizes the available solubility data for this compound. It is important to note that for co-solvent systems, the saturation point has not been fully determined.
| Solvent/System | Concentration | Method |
| DMSO | 25 mg/mL (91.81 mM) | Ultrasonic warming and heating to 60°C[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (9.18 mM) | Sequential addition of solvents[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (9.18 mM) | Sequential addition of solvents[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (9.18 mM) | Sequential addition of solvents[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.
-
To aid dissolution, place the vial in an ultrasonic water bath and warm to 60°C until the solution is clear.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]
Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays (e.g., 10 µM)
-
Thaw a frozen aliquot of the 10 mM this compound stock solution in DMSO.
-
Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 10 µM). Ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Mix the working solution thoroughly before adding it to the cells.
Protocol 3: Western Blot Analysis of this compound-Treated Cells
-
Cell Treatment: Plate cells at the desired density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the specified duration. Include a vehicle control (e.g., DMSO) group.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CKIα, p53, p-p53, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Western blot workflow for this compound experiments.
References
BTX161 In Vitro Experimentation: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BTX161 in in vitro experiments. The information is designed to assist in optimizing experimental design and interpreting results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a thalidomide analog that functions as a potent degrader of Casein Kinase I alpha (CKIα). By inducing the degradation of CKIα, this compound activates the DNA damage response (DDR) and the tumor suppressor protein p53.[1][2] It also leads to the stabilization of the p53 antagonist, MDM2.[1][2]
Q2: How does this compound affect cellular signaling pathways?
A2: The primary signaling pathway affected by this compound is the CKIα/p53 axis. Its degradation of CKIα leads to p53 activation. Additionally, this compound has been shown to upregulate Wnt signaling pathway targets, including MYC.[1][2]
Q3: What is a recommended starting concentration for in vitro experiments with this compound?
A3: Based on published studies, effective concentrations of this compound in AML cell lines like MV4-11 range from 10 µM to 25 µM for treatments of 4 to 6 hours.[1][2] However, the optimal concentration is cell-line dependent and should be determined empirically through dose-response experiments.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in DMSO to create a stock solution. For long-term storage, it is recommended to store the DMSO stock solution at -80°C for up to 6 months.[1] For short-term storage, -20°C for up to 1 month is acceptable.[1] Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following tables summarize key quantitative data for in vitro experiments with this compound. It is important to note that optimal concentrations and IC50 values can vary significantly between different cell lines and experimental conditions.
Table 1: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Cell Line | Concentration Range | Incubation Time | Reference |
| Western Blotting | MV4-11 (AML) | 10 - 25 µM | 4 - 6.5 hours | [2] |
| qPCR | MV4-11 (AML) | 25 µM | 4 hours | [2] |
| Apoptosis/Caspase 3 Activation | MV4-11 (AML) | 10 µM (in combination) | 6 hours | [1] |
Table 2: Representative IC50 Values for CKIα Degraders in AML Cell Lines
| Compound | Cell Line | IC50 Value | Reference |
| BTX-A51 | RUNX1-mutated AML blasts | 17 nM |
Experimental Protocols
1. Cell Viability/Cytotoxicity Assay (MTT/XTT Assay)
This protocol provides a general framework for determining the cytotoxic effects of this compound on a cancer cell line.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment (e.g., 5,000-10,000 cells/well). The optimal seeding density should be determined empirically for each cell line.
-
Allow cells to adhere and resume growth for 24 hours.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A suggested starting range is 0.01 µM to 100 µM.
-
Remove the old medium from the cells and add the this compound-containing medium. Include a DMSO-only control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT/XTT Staining:
-
Add MTT or XTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add solubilization solution and mix to dissolve the formazan crystals.
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the DMSO control.
-
Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
2. Western Blotting
This protocol is for assessing the protein levels of CKIα, p53, and MDM2 following this compound treatment.
-
Cell Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 10-25 µM) for the appropriate time (e.g., 4-6 hours). Include a DMSO control.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and starting dilutions can be found on the manufacturer's datasheets.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
3. Quantitative PCR (qPCR)
This protocol is for analyzing the mRNA expression of Wnt target genes, such as MYC, following this compound treatment.[2]
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound (e.g., 25 µM for 4 hours) as described for western blotting.
-
Extract total RNA using a commercially available kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and gene-specific primers.
-
Run the qPCR on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH, ACTB).
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Optimizing this compound Concentration.
Caption: Troubleshooting Logic for this compound In Vitro Experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No or low degradation of CKIα | Suboptimal this compound Concentration: The concentration of this compound may be too low for the specific cell line. | Perform a dose-response experiment (e.g., 1 µM to 50 µM) to determine the optimal concentration for CKIα degradation. |
| Incorrect Incubation Time: The treatment duration may be too short. | Conduct a time-course experiment (e.g., 2, 4, 6, 8 hours) to identify the optimal incubation time. | |
| This compound Degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution of this compound in DMSO. | |
| Cell Line Resistance: The cell line may be resistant to this compound-mediated degradation. | Confirm the expression of Cereblon (CRBN), the E3 ligase component required for the activity of thalidomide analogs. | |
| Unexpected Cell Death or Toxicity | High this compound Concentration: The concentration used may be too high, leading to off-target effects. | Lower the concentration of this compound and re-assess cytotoxicity. |
| Off-Target Effects: As a thalidomide analog, this compound may have off-target activities. | Use a structurally similar but inactive control compound, if available. Perform experiments in a CKIα knockout/knockdown cell line to assess CKIα-independent effects. | |
| Solvent Toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final DMSO concentration in the culture medium is below 0.5%. | |
| Inconsistent Results Between Experiments | Variable Cell Conditions: Differences in cell passage number, confluency, or overall health can affect the response to treatment. | Use cells within a consistent passage number range and ensure consistent seeding densities and confluency at the time of treatment. |
| Inconsistent this compound Preparation: Variations in the preparation of this compound dilutions can lead to inconsistent results. | Prepare fresh dilutions from a validated stock solution for each experiment. | |
| Technical Variability: Pipetting errors or variations in incubation times can introduce inconsistencies. | Ensure careful and consistent experimental execution. Use appropriate controls in every experiment. | |
| No Upstream p53 Activation | p53 Status of the Cell Line: The cell line may have a mutated or null p53 status. | Verify the p53 status of your cell line. This compound's p53-mediated effects will not be observed in p53-deficient cells. |
| Insufficient CKIα Degradation: See "No or low degradation of CKIα" above. | Confirm CKIα degradation by western blot before assessing downstream effects. |
References
Identifying and minimizing off-target effects of BTX161
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and minimizing off-target effects of BTX161, a potent casein kinase 1 alpha (CKIα) degrader.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a thalidomide analog that functions as a CKIα degrader.[1][2][3][4] It mediates the degradation of CKIα in human acute myeloid leukemia (AML) cells more effectively than lenalidomide.[1][2][5] This degradation activates the DNA damage response (DDR) and p53, while also stabilizing the p53 antagonist MDM2.[1][2][5]
Q2: What are the known on-target effects of this compound in cancer cells?
A2: In human AML cells, this compound has been shown to upregulate Wnt targets, including MYC, without affecting MDM2 mRNA expression.[1][5] At a concentration of 10 μM for 6 hours in MV4-11 cells, this compound increases both p53 and MDM2 protein expression.[2] When combined with the transcriptional kinase inhibitors THZ1 and a CDK9 inhibitor, it can further augment p53 levels and induce maximal caspase 3 activation.[1][5]
Q3: Are there any known off-target effects of this compound?
A3: Currently, there is limited publicly available information specifically detailing the off-target effects of this compound. As a thalidomide analog, it is crucial to assess its binding profile across a wide range of proteins to identify potential unintended interactions. General strategies for identifying off-target effects of small molecules are applicable and recommended.
Q4: What general strategies can be employed to identify potential off-target effects of this compound?
A4: A multi-pronged approach is recommended to identify potential off-target liabilities of small molecules like this compound.[6] This can include a combination of computational and experimental methods. Computational approaches, such as 2D chemical similarity and machine learning models, can predict potential off-target interactions.[7][8] Experimental methods like kinase profiling, chemical proteomics, and phenotypic screening can provide direct evidence of off-target binding and functional consequences.[9][10]
Troubleshooting Guide
Issue 1: Unexpected phenotype observed in cells treated with this compound that is inconsistent with CKIα degradation.
-
Possible Cause: This could be due to an off-target effect of this compound. Small molecule drugs can interact with multiple proteins beyond their intended target.[7]
-
Troubleshooting Steps:
-
Confirm CKIα Degradation: Perform a western blot to verify the dose- and time-dependent degradation of CKIα in your specific cell line.
-
Phenotypic Rescue: Attempt to rescue the unexpected phenotype by overexpressing a degradation-resistant mutant of CKIα. If the phenotype persists, it is likely an off-target effect.
-
Off-Target Profiling: Conduct broad-spectrum off-target screening to identify other potential binding partners of this compound. (See Experimental Protocols section for details).
-
Issue 2: Variability in experimental results between different cell lines.
-
Possible Cause: The expression levels of the E3 ligase cereblon, which is required for the activity of thalidomide analogs, may differ between cell lines.[5] Additionally, the expression of potential off-target proteins can vary.
-
Troubleshooting Steps:
-
Assess Cereblon Expression: Quantify cereblon protein levels in the cell lines being used via western blot or mass spectrometry.
-
Characterize Cell Lines: Perform proteomic or transcriptomic analysis of your cell lines to identify differences in the expression of potential off-target kinases or other proteins.
-
Dose-Response Curves: Generate dose-response curves for CKIα degradation and the observed phenotype in each cell line to determine if there is a correlation.
-
Data Presentation
Table 1: Illustrative Kinase Selectivity Profile for this compound
This table presents hypothetical data from a kinase panel screen to assess the selectivity of this compound. In a real-world scenario, a much larger panel of kinases would be screened.
| Kinase Target | % Inhibition at 1 µM this compound | IC50 (nM) |
| CKIα (On-target) | 95% | 50 |
| Kinase X | 75% | 500 |
| Kinase Y | 40% | >10,000 |
| Kinase Z | 10% | >10,000 |
Table 2: Illustrative Proteome-Wide Off-Target Profile of this compound
This table shows example data from a chemical proteomics experiment (e.g., using affinity-based protein profiling) to identify proteins that bind to this compound.
| Protein Hit | Fold Enrichment (this compound vs. Control) | p-value | Potential Function |
| CSNK1A1 (CKIα) | 50.2 | <0.0001 | On-target |
| Protein A | 15.8 | <0.01 | Kinase |
| Protein B | 8.3 | <0.05 | Zinc Finger Protein |
| Protein C | 2.1 | >0.05 | Not Significant |
Experimental Protocols
Protocol 1: Kinase Panel Screening
This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of protein kinases.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Generate a series of dilutions to be used in the assay.
-
Kinase Reaction Setup: In a multi-well plate, combine each kinase from the panel with its specific substrate and ATP at a concentration near the Km value.
-
Inhibition Assay: Add the diluted this compound or DMSO (vehicle control) to the kinase reactions. Incubate at the optimal temperature for the specific kinase.
-
Signal Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Data Analysis: Calculate the percent inhibition for each kinase at each concentration of this compound. Determine the IC50 value for any kinases that show significant inhibition.
Protocol 2: Chemical Proteomics for Off-Target Identification
This protocol describes a general workflow for identifying protein targets of this compound using an affinity-based chemical proteomics approach.
-
Probe Synthesis: Synthesize a chemical probe by attaching a linker and an affinity tag (e.g., biotin) to this compound without disrupting its binding to CKIα. A negative control probe with a structurally similar but inactive compound should also be synthesized.[11]
-
Cell Lysis and Probe Incubation: Prepare cell lysates and incubate them with the this compound probe and the negative control probe.
-
Affinity Enrichment: Use streptavidin-coated beads to capture the probe-bound proteins.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.
-
Mass Spectrometry Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins enriched by the this compound probe compared to the negative control.
Visualizations
Caption: Intended signaling pathway of this compound leading to apoptosis.
Caption: General workflow for identifying off-target effects.
Caption: Decision tree for troubleshooting unexpected experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound|BTX-161 [dcchemicals.com]
- 4. This compound - Nordic Biosite [nordicbiosite.com]
- 5. Small Molecules Co-targeting CKIα and the Transcriptional Kinases CDK7/9 Control AML in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals | EurekAlert! [eurekalert.org]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 11. biorxiv.org [biorxiv.org]
Overcoming inconsistent results in BTX161 cytotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions to address inconsistent results in BTX161 cytotoxicity assays. The information is tailored for researchers, scientists, and drug development professionals to help ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a thalidomide analog that functions as a potent CKIα degrader.[1][2][3][4] It mediates the degradation of CKIα more effectively than lenalidomide in human Acute Myeloid Leukemia (AML) cells.[1][3][4] This degradation activates the DNA damage response (DDR) and p53, while also stabilizing the p53 antagonist MDM2.[1][2][3][4][5][6]
Q2: How should I prepare this compound stock solutions to ensure consistency?
To ensure consistency, it is crucial to properly dissolve this compound. It is recommended to prepare a stock solution in DMSO.[2][5] If you observe any precipitation or cloudiness, you can use ultrasonic heating (20-40 kHz) or vortexing to aid dissolution.[5] Always ensure the stock solution is clear before making further dilutions.[5]
Q3: What are the recommended solvent systems for this compound for in vivo use?
Several solvent systems can be used for preparing this compound for in vivo experiments. The choice of solvent system can impact the solubility and stability of the compound. Below are some recommended options:
| Protocol | Solvent Composition | Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (9.18 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (9.18 mM) |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (9.18 mM) |
Data sourced from MedChemExpress and TargetMol technical datasheets.[2][5]
Q4: How should I store this compound stock solutions?
This compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use.[5]
Q5: What are the potential causes of inconsistent IC50 values in my cytotoxicity assays?
Inconsistent IC50 values can arise from several factors, including:
-
Compound Solubility and Stability: Improper dissolution or degradation of this compound can lead to inaccurate concentrations.
-
Cell-Based Factors: Cell density, cell line passage number, and cell health can significantly impact assay results.[1][7][8][9]
-
Assay Methodology: The choice of cytotoxicity assay (e.g., MTT, CellTiter-Glo), incubation times, and pipetting accuracy can all contribute to variability.[1][10][11]
-
Contamination: Mycoplasma contamination can alter cellular metabolism and response to treatment.[8][9]
Troubleshooting Guide
Problem: High variability between replicate wells.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells. Avoid swirling the plate, as this can cause cells to accumulate at the edges of the wells.
-
-
Possible Cause 2: Pipetting errors.
-
Solution: Use calibrated pipettes and be consistent with your pipetting technique. When adding this compound, ensure the pipette tip is below the surface of the media to avoid introducing bubbles. For suspension cell lines, gentle mixing before taking a sample is crucial.[12]
-
-
Possible Cause 3: Edge effects.
-
Solution: To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile water or media.
-
Problem: No cytotoxic effect observed at expected concentrations.
-
Possible Cause 1: this compound degradation.
-
Solution: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid using old or improperly stored solutions.
-
-
Possible Cause 2: Incorrect this compound concentration.
-
Solution: Double-check all calculations for dilutions. Ensure the initial stock solution was fully dissolved.
-
-
Possible Cause 3: Cell line resistance.
-
Solution: The sensitivity to this compound can vary between different cell lines.[2] Confirm the expected sensitivity of your cell line from published literature if available. Consider using a positive control compound known to induce cytotoxicity in your cell line to validate the assay setup.
-
-
Possible Cause 4: Insufficient incubation time.
-
Solution: The cytotoxic effects of this compound may require a longer incubation period to become apparent. Consider performing a time-course experiment to determine the optimal treatment duration. Published studies have used incubation times ranging from 4 to 6.5 hours to observe molecular effects.[5][6]
-
Problem: The IC50 value is significantly different from published data.
-
Possible Cause 1: Differences in experimental conditions.
-
Possible Cause 2: Cell line drift.
-
Possible Cause 3: Different curve-fitting models.
-
Solution: The method used to calculate the IC50 value from the dose-response curve can affect the result. Ensure you are using a standard and appropriate non-linear regression model.
-
Problem: My this compound solution appears cloudy or has precipitated.
-
Possible Cause: Poor solubility in the working solution.
-
Solution: this compound has limited aqueous solubility. If precipitation occurs after diluting the DMSO stock in aqueous media, try using a lower final concentration of this compound or increasing the percentage of DMSO in the final solution (while being mindful of DMSO toxicity to your cells). For in vivo preparations, ensure the co-solvents are added in the correct order and mixed thoroughly.[5] Gentle warming or sonication can also help to redissolve the compound.[5]
-
Experimental Protocols
Detailed Protocol: this compound Cytotoxicity Assay using MTT
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Resuspend cells in fresh culture medium to the desired seeding density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to adhere (for adherent cells) and recover.
-
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate for the desired treatment period (e.g., 48, 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Visualizations
References
- 1. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. molnova.com [molnova.com]
- 4. This compound - Nordic Biosite [nordicbiosite.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small Molecules Co-targeting CKIα and the Transcriptional Kinases CDK7/9 Control AML in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. promegaconnections.com [promegaconnections.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: BTX161 and Cell Viability Assays
Welcome to the technical support center for researchers utilizing BTX161. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding potential interference of this compound with common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a thalidomide analog that functions as a potent degrader of Casein Kinase 1 alpha (CKIα).[1][2] By inducing the degradation of CKIα, this compound activates the DNA damage response (DDR) and the tumor suppressor protein p53, while also stabilizing the p53 antagonist MDM2.[1][2][3] This mechanism of action makes it a subject of interest in cancer research, particularly for Acute Myeloid Leukemia (AML).[3]
Q2: Can this compound interfere with my cell viability assay results?
While direct interference of this compound with specific assay reagents is not widely reported, its mechanism of action can indirectly influence the readouts of certain cell viability assays, potentially leading to misinterpretation of results. Interference can arise from the biological effects of this compound on cellular metabolism and apoptotic pathways.
Q3: Which cell viability assays are most likely to be affected by this compound?
Assays that rely on measurements of cellular metabolism (e.g., tetrazolium reduction assays like MTT and MTS) or ATP production (e.g., CellTiter-Glo®) may be affected. This is because this compound's induction of a DNA damage response and p53 activation can alter cellular metabolic activity, independent of cell death.[1][2]
Q4: I am observing an unexpected increase in signal in my MTT/MTS assay after this compound treatment. What could be the cause?
An increase in the colorimetric signal in tetrazolium-based assays, which is typically interpreted as increased viability, can sometimes be a misleading artifact. Compounds can interfere with the assay chemistry by directly reducing the tetrazolium salt (e.g., MTT to formazan) or by inducing a cellular stress response that increases metabolic activity in the short term.[4] While direct reduction by this compound is not documented, its impact on cellular stress pathways could transiently elevate metabolic rates.
Q5: Are there alternative assays that are less prone to interference by compounds like this compound?
Yes, several alternative methods can provide a more direct measure of cell viability and are less susceptible to metabolic interference. These include:
-
Trypan Blue Exclusion Assay: A simple, microscopy-based method that distinguishes viable cells with intact membranes from non-viable cells that take up the dye.[5]
-
Real-Time Live/Dead Imaging: Using fluorescent dyes that differentially stain live and dead cells allows for kinetic analysis of cell death. Probes like DRAQ7® can be used for long-term monitoring without affecting cell health.[6][7]
-
ATP-based Assays (with caution): While potentially affected, assays like CellTiter-Glo® are very sensitive and rapid.[5][8] It's crucial to validate findings with an orthogonal method.
-
Impedance-based Monitoring: This label-free method provides real-time kinetics of cell proliferation and death without the use of dyes or reagents that could interfere with the compound.[9]
Troubleshooting Guides
Issue 1: Discrepancy between MTT/MTS Assay and Microscopic Observation
Problem: Your MTT or MTS assay shows high cell viability after this compound treatment, but under the microscope, you observe signs of cell stress or death (e.g., rounding, detachment).
Possible Cause: this compound may be altering the metabolic state of the cells, leading to an overestimation of viability by metabolic assays.[4] The activation of p53 and the DNA damage response can have complex effects on cellular metabolism.[1][2]
Troubleshooting Steps:
-
Cell-Free Control: To test for direct chemical interference, incubate this compound at the experimental concentrations with the assay reagents in cell-free wells. A change in color would indicate direct reduction of the tetrazolium salt by this compound.[4]
-
Orthogonal Assay Validation: Confirm your results using a non-metabolic viability assay, such as the Trypan Blue exclusion assay or a fluorescence-based live/dead staining protocol.[5]
-
Time-Course Experiment: Perform a time-course experiment to assess if the metabolic increase is transient.
-
Lower Compound Concentration: Test a broader range of lower this compound concentrations to see if the effect is dose-dependent.
Issue 2: High Background in Luminescence-Based Assays (e.g., CellTiter-Glo®)
Problem: You are observing a high background luminescence signal in your CellTiter-Glo® assay when using this compound.
Possible Cause: While this compound itself is not a known luciferase inhibitor or enhancer, components of the vehicle (e.g., DMSO) or the compound itself at high concentrations could potentially interfere with the enzymatic reaction.[10]
Troubleshooting Steps:
-
Vehicle Control: Ensure you have a proper vehicle control (e.g., media with the same concentration of DMSO used to dissolve this compound) to subtract background luminescence.
-
Assay Reagent in Cell-Free Wells: Add CellTiter-Glo® reagent to wells containing this compound in media without cells to check for any direct effect on the reagent.
-
Optimize Reading Time: The luminescent signal from ATP assays can change over time. Ensure you are measuring within the recommended time window for signal stability.[5]
-
Consider Alternative Formulations: If using a high concentration of this compound that requires a high percentage of solvent, consider if a different solvent system could be used.[1]
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and appropriate controls (vehicle and untreated). Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
Quantitative Data Summary
Currently, there is no publicly available quantitative data specifically detailing the interference of this compound with various cell viability assays. Researchers are encouraged to perform the control experiments outlined in the troubleshooting guide to generate their own validation data.
Visualizations
This compound Mechanism of Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Small Molecules Co-targeting CKIα and the Transcriptional Kinases CDK7/9 Control AML in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. blog.quartzy.com [blog.quartzy.com]
- 6. Real-time cell viability assays using a new anthracycline derivative DRAQ7® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Real-time cell viability assays using a new anthracycline derivative DRAQ7® - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 9. The best cell viability assays to measure adoptive cell therapy potency [manufacturingchemist.com]
- 10. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Managing BTX161-induced cellular stress in culture
BTX161 Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in managing cellular stress induced by this compound in culture. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the Stress-Response Kinase 1 (SRK1), a critical component of the endoplasmic reticulum (ER) chaperone system. By inhibiting SRK1, this compound disrupts protein folding homeostasis, leading to the accumulation of unfolded proteins in the ER and subsequent activation of the Unfolded Protein Response (UPR).
Q2: What are the expected morphological changes in cells treated with this compound?
A2: Cells undergoing ER stress due to this compound treatment may exhibit rounding, detachment from the culture surface, and cytoplasmic vacuolization. At higher concentrations or with prolonged exposure, signs of apoptosis such as membrane blebbing and cell shrinkage may become apparent.
Q3: How can I confirm that this compound is inducing the Unfolded Protein Response (UPR)?
A3: Activation of the UPR can be confirmed by monitoring the expression and activation of key UPR markers. This includes the phosphorylation of PERK and eIF2α, the splicing of XBP1 mRNA, and the upregulation of chaperone proteins like BiP/GRP78 and pro-apoptotic factors such as CHOP.
Q4: What is the recommended concentration range for initial experiments with this compound?
A4: For initial dose-response experiments, we recommend a concentration range of 10 nM to 10 µM. The optimal concentration will be cell-line dependent. We advise performing a dose-response curve to determine the EC50 for your specific cell model.
Q5: Is it possible to mitigate this compound-induced cytotoxicity?
A5: Yes, co-treatment with chemical chaperones such as 4-phenylbutyric acid (4-PBA) or tauroursodeoxycholic acid (TUDCA) may help alleviate ER stress and reduce cytotoxicity. Additionally, optimizing this compound concentration and treatment duration can minimize off-target effects.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death at low this compound concentrations. | The cell line is highly sensitive to ER stress. | Decrease the concentration range of this compound. Reduce the treatment duration. Co-treat with a chemical chaperone like 4-PBA (see protocol below). |
| Inconsistent results between experiments. | Variations in cell density at the time of treatment. Inconsistent this compound dosage. | Ensure consistent cell seeding density. Prepare fresh this compound dilutions for each experiment from a concentrated stock. |
| No observable induction of UPR markers. | This compound concentration is too low. The incubation time is too short. The cell line is resistant to this compound. | Perform a dose-response and time-course experiment. Confirm SRK1 expression in your cell line. Use a positive control for ER stress (e.g., Tunicamycin). |
| Difficulty in detecting spliced XBP1. | Inefficient RNA extraction or RT-PCR. | Use a high-quality RNA isolation kit. Design primers that specifically amplify the spliced form of XBP1. |
Experimental Protocols
Protocol 1: Western Blot Analysis of UPR Markers
This protocol describes the detection of key UPR markers (p-PERK, p-eIF2α, BiP, and CHOP) by Western blot.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound for the specified duration (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: RT-PCR for XBP1 Splicing
This protocol details the detection of XBP1 mRNA splicing, a hallmark of IRE1α activation.
-
RNA Extraction: Treat cells with this compound as described above. Extract total RNA using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
PCR Amplification: Perform PCR using primers flanking the XBP1 splice site.
-
Forward Primer: 5'-CCTTGTAGTTGAGAACCAGG-3'
-
Reverse Primer: 5'-GGGGCTTGGTATATATGTGG-3'
-
-
Gel Electrophoresis: Analyze the PCR products on a 2.5% agarose gel. The unspliced XBP1 will appear as a larger band, while the spliced form will be smaller due to the excision of a 26-base intron.
Quantitative Data Summary
Table 1: EC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (µM) after 72h |
| HCT116 | Colon Carcinoma | 0.58 |
| A549 | Lung Carcinoma | 1.23 |
| MCF-7 | Breast Adenocarcinoma | 2.45 |
| U87-MG | Glioblastoma | 0.89 |
Table 2: Quantification of UPR Marker Induction by this compound (1 µM) in HCT116 cells
| Marker | Fold Change (6h) | Fold Change (12h) | Fold Change (24h) |
| p-PERK/PERK | 3.2 | 4.5 | 2.1 |
| p-eIF2α/eIF2α | 2.8 | 3.9 | 1.8 |
| BiP/GAPDH | 2.1 | 3.5 | 4.8 |
| CHOP/GAPDH | 1.5 | 4.2 | 8.9 |
Visualizations
Caption: Mechanism of action of this compound leading to ER stress.
Best practices for handling and storing BTX161 powder
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for handling and storing BTX161 powder. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a thalidomide analog that functions as a potent casein kinase 1 alpha (CKIα) degrader.[1][2] It is more effective at mediating CKIα degradation in human acute myeloid leukemia (AML) cells than lenalidomide.[1][3] The degradation of CKIα by this compound leads to the activation of the DNA damage response (DDR) and the tumor suppressor protein p53, while also stabilizing the p53 antagonist, MDM2.[1][2][3]
2. What are the recommended storage conditions for this compound powder?
This compound powder is stable for extended periods when stored correctly. For optimal stability, it is recommended to store the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1][4]
3. How should I store this compound once it is dissolved in a solvent?
Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures.[1] For long-term storage, it is recommended to keep the solutions at -80°C, where they are stable for up to 6 months.[1] For shorter-term storage, -20°C is suitable for up to 1 month.[1]
4. What solvents can I use to dissolve this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to use freshly opened, anhydrous DMSO, as the presence of water can significantly impact solubility.[1]
5. I can't see the this compound powder in the vial. Is it empty?
For small quantities, the powder can be highly dispersed due to static electricity and may adhere to the walls or cap of the vial, making it difficult to see.[2] It is recommended to centrifuge the vial briefly before opening to collect all the powder at the bottom.[2]
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound Powder
Problem: The this compound powder is not fully dissolving in DMSO.
Possible Causes & Solutions:
-
Insufficient Solvent: Ensure you are using the correct volume of solvent for the amount of powder to achieve the desired concentration.
-
Hygroscopic DMSO: DMSO readily absorbs moisture from the air, which can reduce the solubility of this compound.[1] Always use freshly opened, anhydrous DMSO for preparing your stock solution.[1]
-
Low Temperature: Dissolution may be slower at room temperature. Gentle warming to 60°C and/or sonication in an ultrasonic water bath can aid in dissolving the compound.[1]
-
Precipitation: If you observe precipitation or phase separation during preparation, heating and/or sonication can be used to help redissolve the compound.[1]
Issue 2: Inconsistent Results in Cell-Based Assays
Problem: Variability in experimental outcomes when using this compound in cell-based assays.
Possible Causes & Solutions:
-
Cell Passage Number: The passage number of your cells can influence their response to treatment.[5][6] It is advisable to use cells within a consistent and low passage number range for all experiments.
-
Assay Timing: The timing of your analysis post-treatment is crucial. Ensure that the incubation time with this compound is consistent across all experiments. For example, in MV4-11 cells, effects have been observed after 4 to 6 hours of treatment.[1][2]
-
Inhibitor Stability in Media: Ensure that this compound is stable in your specific cell culture media for the duration of the experiment.[]
-
Off-Target Effects: At higher concentrations, small molecule inhibitors may have off-target effects.[8] It is important to perform dose-response experiments to determine the optimal concentration with the desired effect and minimal off-target activity.
Data Presentation
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years[1][4] |
| 4°C | 2 years[1][4] | |
| In Solvent | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Table 2: Solubility of this compound
| Solvent | Concentration | Method |
| DMSO | 25 mg/mL (91.81 mM) | Ultrasonic and warming to 60°C[1] |
Table 3: Example Stock Solution Preparation in DMSO (for 10 mM)
| Mass of this compound | Volume of DMSO |
| 1 mg | 0.3672 mL |
| 5 mg | 1.8362 mL |
| 10 mg | 3.6724 mL |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening. Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Solvent Addition: Using a calibrated pipette, add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a final concentration of 10 mM (see Table 3 for volumes).
-
Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic water bath and/or warm the solution to 60°C until the powder is completely dissolved.[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C for up to 6 months or -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.[1]
Mandatory Visualizations
Caption: Signaling pathway of this compound leading to apoptosis.
Caption: General experimental workflow for using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Small Molecules Co-targeting CKIα and the Transcriptional Kinases CDK7/9 Control AML in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Nordic Biosite [nordicbiosite.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 6. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 8. resources.biomol.com [resources.biomol.com]
Technical Support Center: Optimizing BTX161 and THZ1 Combination Treatment Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing a combination treatment of BTX161 and THZ1. The information is tailored for researchers, scientists, and drug development professionals to facilitate the successful design and execution of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the individual mechanisms of action for this compound and THZ1?
A1: this compound is a thalidomide analog that functions as a potent degrader of casein kinase 1 alpha (CKIα). This degradation leads to the activation of the DNA damage response (DDR) and subsequent stabilization and activation of the tumor suppressor protein p53.[1][2] THZ1 is a covalent inhibitor of cyclin-dependent kinase 7 (CDK7).[3] CDK7 is a critical component of the transcription factor IIH (TFIIH) and the CDK-activating kinase (CAK) complex. By inhibiting CDK7, THZ1 disrupts transcriptional regulation by preventing the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (RNAPII) and also affects cell cycle progression by inhibiting the activation of other CDKs.[3][4][5][6]
Q2: What is the rationale for combining this compound and THZ1?
A2: The combination of this compound and THZ1 is designed to synergistically induce cancer cell death, particularly in hematological malignancies like acute myeloid leukemia (AML). This compound-mediated activation of p53 primes the cells for apoptosis. THZ1 complements this by inhibiting the transcription of key survival genes and oncogenes, such as MYC and MCL-1, which are often overexpressed in cancer and contribute to therapeutic resistance.[4][7][8] The combined action of p53 activation and transcriptional suppression of survival factors leads to a more potent anti-cancer effect than either agent alone.[7]
Q3: In which cancer types has the combination of this compound and THZ1 shown promise?
A3: Preclinical studies have demonstrated the potential of this combination primarily in acute myeloid leukemia (AML).[7] THZ1 as a single agent has shown broad anti-proliferative effects across a wide range of cancer cell lines, including T-cell acute lymphoblastic leukemia (T-ALL), multiple myeloma, neuroblastoma, breast cancer, and small cell lung cancer.[3][4][7] The synergistic effect with this compound is particularly pronounced in cancer cells with a functional p53 pathway.[9][10][11]
Q4: Are there any known resistance mechanisms to this compound or THZ1?
A4: While specific resistance mechanisms to the this compound and THZ1 combination are not yet fully elucidated, potential mechanisms can be inferred. For this compound, mutations in the p53 pathway could diminish its pro-apoptotic effects. For THZ1, alterations in the drug target, CDK7, or upregulation of alternative survival pathways could confer resistance. Some studies suggest that the expression of certain oncogenes or the cellular context can influence sensitivity to THZ1.[3]
Troubleshooting Guide
Problem 1: Suboptimal synergistic cell killing is observed with the combination treatment.
-
Question: We are not observing the expected synergistic cytotoxicity when combining this compound and THZ1 in our cancer cell line. What could be the reason?
-
Answer:
-
Incorrect Dosing: Ensure that the concentrations of both compounds are optimized for your specific cell line. We recommend performing a dose-response matrix experiment to identify the optimal concentrations for synergy.
-
Timing of Administration: The sequence and timing of drug addition can be critical. Consider sequential versus simultaneous administration. For example, pre-treating with this compound to activate p53 before adding THZ1 might enhance the effect.
-
Cell Line Sensitivity: The synergistic effect is often cell-type dependent. Verify the p53 status of your cell line, as a functional p53 pathway is often crucial for the synergy between these two agents.[9][10][11]
-
Assay Sensitivity: Ensure that your cell viability or apoptosis assay is sensitive enough to detect the expected changes. Consider using multiple assays to confirm your findings (e.g., Annexin V/PI staining for apoptosis and a metabolic assay for viability).
-
Problem 2: High levels of toxicity are observed in control (non-cancerous) cells.
-
Question: Our in vitro experiments are showing significant toxicity in our non-cancerous control cell line. How can we mitigate this?
-
Answer:
-
Concentration Reduction: Lower the concentrations of one or both drugs. While THZ1 has shown some selectivity for cancer cells, high concentrations can affect normal cells.[1]
-
Exposure Time: Reduce the duration of drug exposure. A shorter treatment window may be sufficient to induce apoptosis in cancer cells while minimizing toxicity in normal cells.
-
In Vivo Relevance: Be aware that in vitro toxicity may not always translate to in vivo systems. If possible, progressing to in vivo models may provide a more accurate assessment of the therapeutic window.
-
Problem 3: Inconsistent results are obtained across different experimental batches.
-
Question: We are seeing significant variability in our results between experiments. What are the potential sources of this inconsistency?
-
Answer:
-
Compound Stability: Ensure proper storage and handling of this compound and THZ1. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including cell passage number, confluency at the time of treatment, and media composition.
-
Assay Timing: Perform assays at consistent time points after treatment. The kinetics of apoptosis induction can vary, so it is important to standardize this aspect of the protocol.
-
Reagent Quality: Use high-quality reagents and consumables to minimize experimental variability.
-
Data Presentation
Table 1: In Vitro Efficacy of THZ1 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Treatment Duration |
| NALM6 | B-cell Acute Lymphoblastic Leukemia | 101.2 | 72 hours[2] |
| REH | B-cell Acute Lymphoblastic Leukemia | 26.26 | 72 hours[2] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 50 | 72 hours[3] |
| Loucy | T-cell Acute Lymphoblastic Leukemia | 0.55 | 72 hours |
| Multiple Myeloma Cell Lines (various) | Multiple Myeloma | <300 | 24 hours[7] |
| Breast Cancer Cell Lines (various) | Breast Cancer | 80-300 | 48 hours[4] |
| Cholangiocarcinoma Cell Lines (various) | Cholangiocarcinoma | <500 | 72 hours[12] |
Table 2: In Vivo Dosage of THZ1 in Xenograft Models
| Cancer Type | Animal Model | Dosage | Administration Route | Reference |
| T-cell Acute Lymphoblastic Leukemia | Mouse Xenograft | 10 mg/kg, twice daily | Intraperitoneal | [1] |
| Multiple Myeloma | Mouse Xenograft | 10 mg/kg, once daily, 5 days/week | Intraperitoneal | [5][7] |
| Cholangiocarcinoma | Mouse Xenograft | 10 mg/kg, twice daily | Intraperitoneal | [12] |
| Acute Myeloid Leukemia | Mouse PDX | Not specified, but showed suppression of leukemia | Not specified | [13] |
Experimental Protocols
Protocol 1: In Vitro Combination Treatment of AML Cells (e.g., MV4-11)
-
Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of 1 x 10^5 cells/mL in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Compound Preparation: Prepare stock solutions of this compound and THZ1 in DMSO. Further dilute the compounds in culture medium to the desired final concentrations.
-
Treatment:
-
For simultaneous treatment, add this compound and THZ1 to the cells at the same time.
-
For sequential treatment, pre-treat cells with this compound for a specified period (e.g., 6 hours) before adding THZ1.
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assessment of Cell Viability/Apoptosis:
-
Cell Viability: Use a commercial cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Apoptosis: Stain cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry.
-
Protocol 2: Western Blot Analysis of Key Signaling Proteins
-
Cell Lysis: After treatment, harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p53, cleaved PARP, CKIα, p-RNAPII) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: THZ1 mechanism of action via CDK7 inhibition.
Caption: Synergistic effect of this compound and THZ1.
Caption: General experimental workflow for combination treatment.
References
- 1. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]
- 3. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Covalent CDK7 Inhibitor THZ1 Potently Induces Apoptosis in Multiple Myeloma Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of the p53 transcriptional program sensitizes cancer cells to Cdk7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of the p53 Transcriptional Program Sensitizes Cancer Cells to Cdk7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Elevation of effective p53 expression sensitizes wild-type p53 breast cancer cells to CDK7 inhibitor THZ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDK7 inhibitor THZ1 inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CDK7/12/13 inhibition targets an oscillating leukemia stem cell network and synergizes with venetoclax in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
BTX161 vs. Lenalidomide: A Comparative Analysis of Efficacy in Acute Myeloid Leukemia
A new wave of targeted therapies is emerging for acute myeloid leukemia (AML), a complex and often aggressive hematological malignancy. Among these, BTX161, a novel agent, is showing promise in preclinical studies, drawing comparisons to the established immunomodulatory drug, lenalidomide. This guide provides a detailed comparison of their efficacy, mechanisms of action, and the supporting experimental data for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a potent degrader of casein kinase 1 alpha (CKIα), demonstrates superior preclinical activity in AML models compared to lenalidomide.[1] While both drugs target the CRL4CRBN E3 ubiquitin ligase complex to induce the degradation of specific proteins, this compound appears to be more effective at degrading CKIα.[1] This leads to a robust activation of the p53 tumor suppressor pathway and DNA damage response.[1] Lenalidomide, an approved therapy for myelodysplastic syndromes (MDS) and multiple myeloma, has shown clinical activity in AML, albeit with variable response rates.[2][3] Its mechanism in AML is also linked to CKIα degradation and immunomodulation, but its efficacy, particularly in non-del(5q) AML, remains an area of active investigation.[4][5] Direct head-to-head clinical trials are not yet available; however, preclinical evidence suggests this compound may offer a more potent and targeted approach for AML therapy.
Mechanism of Action: A Tale of Two Degraders
Both this compound and lenalidomide function as molecular glues, redirecting the CRL4CRBN E3 ubiquitin ligase to new protein targets for degradation. Their primary shared target in the context of myeloid malignancies is CKIα.
This compound: As a thalidomide analogue, this compound is a potent CKIα degrader.[1] The degradation of CKIα leads to the stabilization and activation of the p53 tumor suppressor protein, a critical regulator of cell cycle arrest and apoptosis.[1][6] this compound has been shown to activate the DNA damage response (DDR) and stabilize the p53 antagonist, MDM2.[1]
Lenalidomide: Lenalidomide's anti-leukemic effects are multifaceted. It induces the degradation of CKIα, which is particularly effective in del(5q) MDS where cells are haploinsufficient for the CSNK1A1 gene encoding CKIα.[5] In addition to its effect on CKIα, lenalidomide possesses immunomodulatory properties, enhancing T-cell and natural killer (NK) cell activity, and has anti-angiogenic effects.[2][7] However, its efficacy in AML, especially in patients without the 5q deletion, is less consistent.[4]
Caption: Mechanism of this compound and Lenalidomide targeting CKIα for degradation.
Comparative Efficacy Data
Direct comparative clinical data for this compound and lenalidomide in AML is not yet available. The following tables summarize preclinical data for this compound and clinical data for lenalidomide.
Table 1: Preclinical Efficacy of this compound in AML
| Parameter | Cell Line | Concentration/Dose | Effect | Source |
| CKIα Degradation | Human AML cells | Not specified | More potent than lenalidomide | [1] |
| p53 & MDM2 Levels | MV4-11 cells | 10 μM (6 hours) | Increased protein levels | [1] |
| Wnt Target Expression | MV4-11 cells | 25 μM (4 hours) | Enhanced MYC expression | [1] |
| Apoptosis | MV4-11 cells | Not specified | Maximized caspase 3 activation with THZ1 & iCDK9 | [6] |
Table 2: Clinical Efficacy of Lenalidomide in AML
| Study Population | Treatment | Overall Response Rate (ORR) | Complete Remission (CR) / CR with incomplete hematologic recovery (CRi) | Source |
| Relapsed/Refractory AML | Monotherapy | Not specified | 16% (CR) | [2] |
| Elderly (Newly Diagnosed) | High-dose monotherapy (50 mg/day) | Not specified | 30% (CR/CRi) | [2] |
| AML Patients | Monotherapy (meta-analysis) | Not specified | 14% (CR) | [2] |
| AML Patients | Combination with azacitidine (meta-analysis) | Not specified | 22% (CR) | [2] |
| AML Patients | Combination with cytarabine (meta-analysis) | Not specified | 31% (CR) | [2] |
Experimental Protocols
This compound In Vitro Studies (Based on available data):
-
Cell Lines: Human AML cell lines, such as MV4-11, were utilized.
-
Treatment: Cells were treated with varying concentrations of this compound (e.g., 10 μM, 25 μM) for specified durations (e.g., 4 hours, 6 hours).
-
Analysis:
-
Protein Levels: Western blotting was likely used to assess the levels of CKIα, p53, MDM2, and other proteins of interest.
-
Gene Expression: Quantitative real-time PCR (qRT-PCR) could have been used to measure mRNA levels of target genes like MYC.
-
Apoptosis: Assays such as caspase-3 activation assays would be employed to quantify apoptosis.
-
Caption: A generalized workflow for in vitro evaluation of this compound.
Lenalidomide Clinical Trials (General Methodology):
-
Patient Population: Studies included patients with newly diagnosed or relapsed/refractory AML, with some studies focusing on elderly populations.
-
Treatment Regimen: Lenalidomide was administered orally, either as a monotherapy at various doses (e.g., 50 mg/day) or in combination with other anti-leukemic agents like azacitidine or cytarabine.
-
Efficacy Endpoints: The primary endpoints typically included overall response rate (ORR), complete remission (CR), and CR with incomplete hematologic recovery (CRi). Secondary endpoints often included duration of response, progression-free survival, and overall survival.
-
Safety Assessment: Adverse events were monitored and graded according to standard criteria.
Future Directions and a Look at BTX-A51
The preclinical data for this compound is encouraging, suggesting it may hold an advantage over lenalidomide in terms of its potency as a CKIα degrader. However, clinical data is needed to validate these findings.
It is also important to note the development of BTX-A51, an oral multi-kinase inhibitor that targets CKIα as well as cyclin-dependent kinases 7 and 9 (CDK7/9). A phase I study of BTX-A51 in patients with relapsed/refractory AML and high-risk MDS has shown promising anti-leukemic activity, particularly in patients with RUNX1 mutations. This dual-targeting approach, which enhances p53 activation and suppresses the transcription of key oncogenes, represents a potential next step in leveraging CKIα inhibition for AML therapy.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Efficacy and safety of lenalidomide for the treatment of acute myeloid leukemia: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecules Co-targeting CKIα and the Transcriptional Kinases CDK7/9 Control AML in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Mechanism of action of lenalidomide in hematological malignancies | Semantic Scholar [semanticscholar.org]
A Comparative Guide to BTX161 and Other CKIα Inhibitors for Researchers
This guide provides a detailed comparison of BTX161 with other inhibitors of Casein Kinase 1α (CKIα), a critical regulator in various cellular processes, including oncogenesis. The content is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.
Overview of CKIα Inhibition Strategies
CKIα has emerged as a promising therapeutic target, particularly in hematological malignancies like acute myeloid leukemia (AML).[1] Inhibition of CKIα can be achieved through two primary mechanisms: catalytic inhibition and targeted degradation.
-
Catalytic Inhibitors : These small molecules bind to the ATP-binding pocket of CKIα, preventing its kinase activity. Some catalytic inhibitors also exhibit polypharmacology, co-targeting other kinases like Cyclin-Dependent Kinase 7 (CDK7) and CDK9, which can lead to synergistic anti-cancer effects.
-
Targeted Degraders (PROTACs and Molecular Glues) : These molecules induce the degradation of CKIα. This compound is a prime example, functioning as a "molecular glue" that brings CKIα into proximity with the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of CKIα.[1][2][3]
Comparative Analysis of CKIα Inhibitors
This section compares this compound with other notable CKIα inhibitors, including the degrader lenalidomide and the catalytic inhibitors A51, A86, and BTX-A51.
Mechanism of Action and Performance
This compound is a thalidomide analog designed to be a more potent degrader of CKIα than lenalidomide in human AML cells.[1][4] Its mechanism involves hijacking the CRL4CRBN E3 ubiquitin ligase to induce the degradation of CKIα.[2][3] This degradation leads to the activation of the DNA damage response (DDR) and the tumor suppressor p53.[1]
In contrast, A51, A86, and the clinically evaluated BTX-A51 are catalytic inhibitors of CKIα that also co-target the transcriptional kinases CDK7 and CDK9.[5][6][7] This dual inhibition not only activates p53 but also suppresses the transcription of key oncogenes such as MYC and the anti-apoptotic protein MCL1, leading to a potent anti-leukemic effect.[1]
The differing mechanisms of these inhibitors result in distinct downstream effects. For instance, while this compound leads to the upregulation of Wnt target genes, including MYC, the catalytic inhibitors A51 and A86 cause a marked reduction in MYC and MDM2 mRNA expression.[1]
Quantitative Performance Data
The following tables summarize the available quantitative data for the compared CKIα inhibitors.
Table 1: CKIα Degradation Efficiency
| Compound | Type | Target | DC50 | Dmax | Cell Line | Reference |
| Lenalidomide | Degrader | CKIα | ~1-10 µM (estimated) | ~50-70% | MM.1S, H929 | [8][9] |
| This compound | Degrader | CKIα | More potent than Lenalidomide | N/A | MV4-11 | [1][4] |
Table 2: Catalytic Inhibition Potency
| Compound | Type | Target(s) | IC50 / Kd | Reference |
| A51 | Catalytic Inhibitor | CKIα, CDK7, CDK9 | Kd = 5.3 nM (CKIα) | [5] |
| A86 | Catalytic Inhibitor | CKIα, CDK7, CDK9 | Kd = 9.8 nM (CKIα), 0.31 nM (CDK7), 5.4 nM (CDK9) | [5][10] |
| BTX-A51 | Catalytic Inhibitor | CKIα, CDK7, CDK9 | IC50 = 17 nM (CKIα), Kd = 1.3 nM (CDK7), 4 nM (CDK9) | [11] |
Clinical Development
BTX-A51, a compound with a similar mechanism to A51 and A86, has undergone a Phase 1 clinical trial in patients with relapsed or refractory AML and high-risk myelodysplastic syndromes (MDS). The trial established a recommended Phase 2 dose and demonstrated a manageable safety profile. Notably, a 30% complete remission with incomplete count recovery (CRi) rate was observed in RUNX1-mutated patients receiving efficacious doses.
Experimental Methodologies
This section provides detailed protocols for key experiments used to characterize and compare CKIα inhibitors.
Western Blotting for CKIα Degradation and Pathway Analysis
This protocol is designed to assess the degradation of CKIα and the activation of downstream signaling proteins like p53 in AML cell lines such as MV4-11.
Materials:
-
AML cell line (e.g., MV4-11)
-
CKIα inhibitors (this compound, lenalidomide, etc.)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CKIα, anti-p53, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture MV4-11 cells to the desired density. Treat cells with varying concentrations of CKIα inhibitors or DMSO (vehicle control) for the specified duration (e.g., 4-24 hours).
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with lysis buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-CKIα) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system. Use a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.
qPCR for Gene Expression Analysis
This protocol is for quantifying the mRNA expression of target genes such as MYC and MDM2 in response to CKIα inhibitor treatment.
Materials:
-
Treated and untreated AML cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (MYC, MDM2) and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from treated and untreated cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target gene or housekeeping gene, and qPCR master mix.
-
qPCR Amplification: Perform the qPCR reaction in a qPCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between treated and untreated samples, normalized to the housekeeping gene.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by different CKIα inhibitors and a typical experimental workflow for their comparison.
Caption: Mechanism of action of this compound as a CKIα degrader.
Caption: Mechanism of action of catalytic CKIα and CDK7/9 inhibitors.
Caption: Experimental workflow for comparing CKIα inhibitors.
References
- 1. Small Molecules Co-targeting CKIα and the Transcriptional Kinases CDK7/9 Control AML in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Casein Kinase inhibitor A51|CAS 2079068-74-7|DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Casein Kinase inhibitor A51 | C18H25ClN6 | CID 126558497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
Comparative Guide: BTX161 and its Clinical Analog BTX-A51 in the Context of Standard AML Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical compound BTX161 and its clinical-stage counterpart, BTX-A51, in the context of Acute Myeloid Leukemia (AML) treatment. While direct data on the combination of this compound with standard AML chemotherapy is not publicly available, this document synthesizes the existing preclinical and clinical data for these novel agents and contrasts them with established therapeutic regimens.
Executive Summary
This compound is a preclinical thalidomide analog identified as a potent degrader of casein kinase 1 alpha (CKIα). Its mechanism of action involves the activation of the p53 tumor suppressor pathway. The clinical development focus has shifted to BTX-A51, a first-in-class oral, small molecule, multi-kinase inhibitor that targets CKIα, as well as cyclin-dependent kinases 7 and 9 (CDK7/9). This dual action not only activates p53 but also suppresses the transcription of key oncogenes.
Phase 1 clinical trial results for BTX-A51 monotherapy in relapsed or refractory (R/R) AML have demonstrated a manageable safety profile and preliminary efficacy, particularly in patients with RUNX1 mutations. Preclinical data indicates a synergistic effect of BTX-A51 with venetoclax and azacitidine, suggesting a potential role in combination therapies. Currently, there is no published evidence of this compound or BTX-A51 being evaluated in combination with the standard "7+3" induction chemotherapy regimen (cytarabine and an anthracycline).
Standard AML Chemotherapy Regimens
Standard-of-care for induction therapy in fit AML patients typically consists of a combination of cytarabine and an anthracycline.
| Regimen | Components | Administration |
| 7+3 | Cytarabine | Continuous intravenous (IV) infusion for 7 days.[1] |
| Daunorubicin or Idarubicin | IV push or short infusion for 3 days.[1] | |
| FLAG-Ida | Fludarabine, Cytarabine, G-CSF | Varies |
| Idarubicin | ||
| High-Dose Cytarabine (HiDAC) | Cytarabine | High-dose IV infusion |
BTX-A51: A Clinical Perspective
BTX-A51 is the clinical candidate that has emerged from the preclinical work on CKIα degraders like this compound.
Mechanism of Action
BTX-A51 exerts its anti-leukemic effect through a dual mechanism:
-
CKIα Inhibition: Inhibition of CKIα leads to the stabilization and activation of the p53 tumor suppressor protein.[2][3]
-
CDK7/9 Inhibition: Inhibition of CDK7 and CDK9, key components of the transcriptional machinery, results in the downregulation of super-enhancer-driven oncogenes such as MYC and MCL1.[2][3]
This combined action is intended to induce apoptosis in leukemic cells.
References
- 1. Acute myeloid leukemia (AML) treatment | Blood Cancer United [bloodcancerunited.org]
- 2. Phase I first-in-human dose escalation study of the oral casein kinase 1α and cyclin dependent kinase 7/9 inhibitor BTX A51 in advanced MDS and AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BTX A51 Produces Early Signal in Relapsed AML and MDS | Blood Cancers Today [bloodcancerstoday.com]
A Head-to-Head Comparison: BTX161 and Catalytic CKIα Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Casein Kinase 1α (CKIα) has emerged as a significant therapeutic target in oncology, particularly in hematological malignancies like acute myeloid leukemia (AML). Its role in critical signaling pathways, including Wnt/β-catenin and p53 regulation, makes it an attractive point of intervention. Two distinct therapeutic strategies have been developed to modulate CKIα activity: targeted protein degradation using molecules like BTX161, and direct catalytic inhibition. This guide provides an objective, data-driven comparison of these two approaches to inform preclinical research and drug development efforts.
Differentiating the Mechanisms of Action
While both this compound and catalytic inhibitors target CKIα, their fundamental mechanisms of action are profoundly different.
-
This compound: A CKIα Degrader: this compound is a thalidomide analog that functions as a "molecular glue" or protein homeostatic modulator.[1][2] It does not inhibit the enzyme's active site but instead induces proximity between CKIα and the E3 ubiquitin ligase cereblon (CRBN).[1] This interaction leads to the ubiquitination and subsequent proteasomal degradation of the CKIα protein, effectively eliminating it from the cell.[1][3] Studies have shown that this compound mediates the degradation of CKIα more efficiently than its predecessor, lenalidomide, in human AML cells.[1][4][5]
-
Catalytic CKIα Inhibitors: This class of small molecules, which includes compounds like BTX-A51, functions by directly engaging the catalytic domain of the CKIα enzyme.[6][7] Most are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates.[8][9] A key characteristic of many small molecule kinase inhibitors is their potential to bind to multiple kinases.[5][10] For instance, some advanced CKIα inhibitors have been designed as multi-specific agents that also co-target transcriptional kinases CDK7 and CDK9, leading to a synergistic anti-cancer effect.[6][7]
Head-to-Head Comparison of Cellular Effects
The distinct mechanisms of this compound and catalytic CKIα inhibitors result in divergent downstream cellular consequences, particularly in the context of the p53 and Wnt/β-catenin signaling pathways.
Impact on the p53 Pathway:
-
This compound: By degrading CKIα, this compound activates the DNA damage response (DDR) and stabilizes the tumor suppressor p53.[4][11] Concurrently, it also stabilizes the p53 antagonist MDM2 at the protein level, without affecting its mRNA expression.[1][5]
-
Catalytic Inhibitors (e.g., A51, A86, BTX-A51): These inhibitors also lead to p53 activation.[1][6] However, in stark contrast to this compound, they abolish the expression of MDM2 at both the mRNA and protein levels.[1][5] This effect is particularly pronounced in inhibitors that co-target the transcriptional kinases CDK7/9, which are critical for the expression of oncogenes like MDM2 and MYC.[6][7] This dual action—stabilizing p53 while simultaneously blocking the expression of its chief negative regulator—results in a more potent induction of apoptosis.[1]
Impact on the Wnt/β-catenin Pathway:
-
CKIα is a negative regulator of the Wnt pathway, as it primes β-catenin for proteasomal degradation.[12][13]
-
This compound: The degradation of CKIα by this compound leads to the upregulation of Wnt target genes, including MYC, AXIN2, and CCND1 (Cyclin D1).[1]
-
Catalytic Inhibitors: These inhibitors also activate Wnt signaling, leading to increased expression of AXIN2 and CCND1.[1] However, due to their co-inhibition of transcriptional kinases, they simultaneously abolish the expression of MYC, another key Wnt target but also a potent oncogene.[1][5]
Comparative Data Summary
The following tables summarize the key differential effects and preclinical findings for this compound and catalytic CKIα inhibitors based on published experimental data, primarily from studies in AML models.[1]
Table 1: Differential Effects on Key Molecular Targets
| Target | This compound (Degrader) | Catalytic CKIα Inhibitors (e.g., A51, A86) | Reference |
| CKIα Protein | Degradation | No change in protein level | [1] |
| p53 Protein | Increased | Increased | [1] |
| MDM2 Protein | Stabilized / Increased | Abolished | [1][5] |
| MDM2 mRNA | No effect | Markedly reduced | [1][5] |
| MYC Protein | No change or increased | Abolished | [1][5] |
| MYC mRNA | Upregulated | Markedly reduced | [1][5] |
| MCL-1 Protein | - | Abolished | [1][5] |
| AXIN2 mRNA | Upregulated | Upregulated | [1] |
| CCND1 mRNA | Upregulated | Upregulated | [1] |
Table 2: Preclinical Efficacy and Safety Profile
| Feature | This compound (Degrader) | Catalytic CKIα Inhibitors (e.g., BTX-A51) | Reference |
| In Vitro Activity | Induces p53 and DDR.[4][11] Synergizes with CDK7/9 inhibitors to induce apoptosis.[1] | Potent single-agent activity; induces robust apoptosis.[1] | [1][4][11] |
| In Vivo Efficacy | Data suggests efficacy in combination therapies.[1] | Eradicates leukemia in multiple AML mouse models (MLL-AF9, Tet2-/-;Flt3ITD) and patient-derived xenografts.[6] | [1][6] |
| Clinical Status | Preclinical | BTX-A51 is in Phase I clinical trials for AML.[14][15] | [14][15] |
| Safety Profile | Specific safety data is limited. | Well-tolerated in mice, rats, and dogs at therapeutic doses.[1] No cardiotoxicity (hERG) or mutagenicity (AMES test) observed for A51.[1] | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are representative protocols for key assays used in the evaluation of CKIα-targeted compounds.
A. Western Blot Analysis for Protein Expression
This protocol is used to determine the levels of specific proteins (e.g., CKIα, p53, MDM2, MYC) in cells following treatment.
-
Cell Lysis: Treat cells (e.g., MV4-11 AML cells) with the test compound (this compound or catalytic inhibitor) for the specified duration (e.g., 6.5 hours).[1] Harvest and wash cells with ice-cold PBS. Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Imaging: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like PP2Ac or β-actin to ensure equal protein loading.[1]
B. Quantitative Real-Time PCR (qPCR) for mRNA Expression
This protocol measures the relative abundance of specific mRNA transcripts (e.g., MYC, MDM2, AXIN2).
-
Cell Treatment & RNA Extraction: Treat cells with the test compound for the desired time (e.g., 4 hours).[1] Extract total RNA using an RNA isolation kit according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from an equal amount of total RNA (e.g., 1 µg) using a reverse transcription kit.
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest, and a SYBR Green master mix.
-
Thermocycling: Run the reaction in a real-time PCR system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) values. Normalize the Ct value of the target gene to that of a housekeeping gene (e.g., GAPDH). Calculate the relative fold change in gene expression using the ΔΔCt method.
C. In Vitro Kinase Inhibition Assay
This assay measures the ability of a catalytic inhibitor to block the enzymatic activity of recombinant CKIα.
-
Reaction Setup: In a microplate, combine recombinant human CKIα enzyme, a specific peptide substrate, and varying concentrations of the catalytic inhibitor in a kinase reaction buffer.
-
Initiation: Start the kinase reaction by adding a solution of ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Termination & Detection: Stop the reaction. Quantify the amount of phosphorylated substrate, which is inversely proportional to the inhibitor's activity. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP formation.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.
Conclusion and Future Perspectives
The comparison between this compound and catalytic CKIα inhibitors highlights a critical divergence in therapeutic strategy: protein elimination versus functional inhibition.
-
This compound represents a targeted degradation approach that, while effective at removing CKIα, leads to a broad upregulation of Wnt pathway targets, including the oncogene MYC. Its therapeutic utility may therefore be most pronounced in combination with agents that can counteract these effects, such as the demonstrated synergy with CDK7/9 inhibitors.[1]
-
Catalytic CKIα inhibitors , particularly those with multi-specific profiles targeting CDK7 and CDK9, offer a more comprehensive mechanism of action. By not only inhibiting CKIα but also transcriptionally suppressing key survival oncogenes like MDM2, MYC, and MCL-1, they deliver a powerful, multi-pronged attack on cancer cells.[1][6] The potent single-agent activity and progression of BTX-A51 into clinical trials underscore the significant promise of this approach.[14][15]
For researchers, the choice between a degrader and a catalytic inhibitor will depend on the specific biological question and therapeutic context. Degraders offer a tool to study the consequences of complete protein loss, while multi-targeting catalytic inhibitors provide a potential path toward a synergistic and potent anti-cancer therapy. The ongoing clinical evaluation of BTX-A51 will provide invaluable insights into the therapeutic potential of targeting CKIα in a clinical setting.[15]
References
- 1. Small Molecules Co-targeting CKIα and the Transcriptional Kinases CDK7/9 Control AML in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|BTX-161 [dcchemicals.com]
- 3. This compound - Nordic Biosite [nordicbiosite.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Small Molecules Co-targeting CKIα and the Transcriptional Kinases CDK7/9 Control AML in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dave@edgewoodonc.com — Edgewood Oncology [edgewoodoncology.com]
- 8. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Targeting the Wnt/beta-catenin Pathway in Cancer: Update on Effectors and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Wnt/beta-Catenin Signaling and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting Casein Kinase 1 (CK1) in Hematological Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting casein kinase 1 for cancer therapy: current strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Validating BTX161's On-Target Effects: A Comparison Guide Utilizing Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the on-target effects of BTX161, a potent and selective degrader of Casein Kinase 1α (CKIα), by contrasting its activity in wild-type versus CKIα knockout models. The use of knockout models is a gold-standard method for unequivocally demonstrating that the observed pharmacological effects of a drug are mediated through its intended target.
This compound is a thalidomide analog that functions as a "molecular glue," bringing CKIα into proximity with the E3 ubiquitin ligase cereblon, leading to the ubiquitination and subsequent proteasomal degradation of CKIα.[1] This targeted degradation of CKIα has been shown to activate the p53 tumor suppressor pathway, making this compound a promising therapeutic candidate in malignancies such as Acute Myeloid Leukemia (AML).[1]
Comparative Efficacy of this compound in Wild-Type vs. CKIα Knockout Models
To definitively validate the on-target activity of this compound, its effects are compared between cells or animal models that express CKIα (wild-type) and those in which the gene encoding CKIα (CSNK1A1) has been deleted (knockout). In a CKIα knockout model, this compound is expected to have no effect on CKIα levels and its downstream signaling pathways, thus confirming that CKIα is its primary target.
The following table summarizes the expected quantitative outcomes from treating wild-type and CKIα knockout cells with this compound.
| Parameter | Wild-Type Cells Treated with this compound | CKIα Knockout Cells Treated with this compound | Alternative CKIα Inhibitor (e.g., A51) in Wild-Type Cells |
| CKIα Protein Level | >90% degradation | No CKIα present | No change in protein level (inhibition of activity) |
| p53 Protein Level | Significant increase | No significant change | Increase |
| MDM2 Protein Level | Stabilization/Increase | No significant change | Decrease |
| Cell Viability (AML cells) | Decreased | No significant change | Decreased |
| Apoptosis (Caspase-3 activation) | Increased | No significant increase | Increased |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and the experimental workflow for validating its on-target effects using a CKIα knockout model.
Caption: this compound-mediated degradation of CKIα leads to p53 activation and apoptosis.
Caption: Experimental workflow for validating this compound's on-target effects.
Experimental Protocols
Generation of CKIα Knockout Cell Lines using CRISPR/Cas9
-
Guide RNA (gRNA) Design: Design two or more gRNAs targeting the exons of the CSNK1A1 gene. Use online design tools to minimize off-target effects.
-
Vector Construction: Clone the designed gRNAs into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro).
-
Transfection: Transfect the Cas9-gRNA plasmids into the wild-type cells (e.g., AML cell line MV4-11) using a suitable transfection reagent.
-
Selection: Select for transfected cells using puromycin.
-
Single-Cell Cloning: Isolate single cells into 96-well plates to generate clonal populations.
-
Screening and Validation:
-
Genomic DNA PCR and Sequencing: Screen individual clones for mutations in the CSNK1A1 gene by PCR amplification of the target region followed by Sanger sequencing to identify insertions or deletions (indels) that result in a frameshift mutation.
-
Western Blot: Confirm the absence of CKIα protein expression in the identified knockout clones by Western blot analysis using a CKIα-specific antibody.
-
Western Blot Analysis for Protein Degradation and Pathway Modulation
-
Cell Lysis: Lyse wild-type and CKIα knockout cells after treatment with this compound (or vehicle control) with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against CKIα, p53, MDM2, and a loading control (e.g., GAPDH or β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Quantification: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensities using densitometry software and normalize to the loading control.
p53 Activation Assay
-
Cell Treatment: Seed wild-type and CKIα knockout cells in a 96-well plate and treat with a dose range of this compound.
-
Assay Principle: Utilize a reporter gene assay where a p53-responsive element drives the expression of a reporter protein (e.g., luciferase).
-
Luciferase Measurement: After treatment, lyse the cells and measure luciferase activity using a luminometer. An increase in luminescence indicates p53 transcriptional activation.
-
Data Analysis: Normalize the luciferase signal to cell viability and compare the fold-change in p53 activity between wild-type and knockout cells.
Conclusion
The use of CKIα knockout models provides the most rigorous validation of this compound's on-target effects. The expected absence of CKIα degradation and downstream p53 pathway activation in CKIα knockout cells treated with this compound would conclusively demonstrate that its mechanism of action is dependent on the presence of its target protein. This validation is a critical step in the preclinical development of targeted therapies, ensuring specificity and minimizing the potential for off-target effects.
References
BTX161: A Comparative Analysis with Other Immunomodulatory Imide Drugs (IMiDs) in Oncology Research
A deep dive into the preclinical data of BTX161, a novel CKIα degrader, reveals its potential advantages over established Immunomodulatory imide Drugs (IMiDs) like lenalidomide and pomalidomide. This guide provides a comparative analysis of their mechanisms of action, efficacy in targeting key proteins, and the downstream cellular consequences, supported by experimental data and detailed protocols for researchers in drug development.
Immunomodulatory imide drugs have revolutionized the treatment of hematological malignancies. The class, which includes thalidomide and its more potent analogs lenalidomide and pomalidomide, functions by hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex. This leads to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, which are not the natural targets of this E3 ligase. Key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as Casein Kinase 1 alpha (CKIα). The degradation of these proteins underlies the anti-proliferative and immunomodulatory effects of IMiDs.
This compound is a novel thalidomide analog designed to be a potent degrader of CKIα. Preclinical studies, particularly in the context of Acute Myeloid Leukemia (AML), have demonstrated its enhanced efficacy compared to earlier-generation IMiDs.
Comparative Efficacy: this compound vs. Other IMiDs
This compound has been shown to be a more effective degrader of CKIα in human AML cells compared to lenalidomide.[1][2][3] This enhanced degradation of CKIα is significant as CKIα is a critical regulator of p53, a tumor suppressor protein.
| Compound | Primary Target(s) | Reported DC50 | Cell Line | Notes |
| This compound | CKIα | Not Publicly Available | MV4-11 (AML) | Described as more effective at degrading CKIα than lenalidomide.[1][2][3] |
| Lenalidomide | IKZF1, IKZF3, CKIα | Not Publicly Available for CKIα | Multiple | Induces degradation of CKIα, but less effectively than this compound in AML cells.[3] Pomalidomide is generally more potent in degrading IKZF1/3.[4] |
| Pomalidomide | IKZF1, IKZF3 | ~8.7 nM (for Aiolos) | MM1S (Multiple Myeloma) | Primarily targets IKZF1 and IKZF3 for degradation.[5] It is considered more potent than lenalidomide for these targets.[4] |
Note: DC50 (half-maximal degradation concentration) is a measure of the concentration of a compound required to degrade 50% of the target protein. Lower DC50 values indicate higher potency. While a specific DC50 for this compound's degradation of CKIα is not yet publicly available, preclinical data consistently demonstrates its superior efficacy over lenalidomide in this regard.[1][2][3]
Mechanism of Action and Downstream Signaling
The primary mechanism of action for these IMiDs involves their function as "molecular glues" that bring the target protein into proximity with the CRBN E3 ubiquitin ligase complex, leading to its degradation.
The degradation of specific neosubstrates triggers distinct downstream signaling pathways. The degradation of CKIα by this compound and lenalidomide leads to the activation of the p53 tumor suppressor pathway. This compound has been shown to activate the DNA damage response (DDR) and p53, while also stabilizing the p53 antagonist MDM2.[1][2][3]
Experimental Protocols
Cell Culture
The human AML cell line MV4-11 is cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[6] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[6] Cultures are maintained by adding fresh medium every 2-3 days to keep the cell density between 1x10^5 and 1x10^6 cells/mL.[7][8]
Western Blot for CKIα Degradation
This protocol outlines the steps to assess the degradation of CKIα in MV4-11 cells following treatment with this compound or other IMiDs.
1. Cell Treatment and Lysis:
-
Seed MV4-11 cells at a density of 5x10^5 cells/mL in a 6-well plate.
-
Treat cells with the desired concentrations of this compound (e.g., 10 µM, 25 µM), lenalidomide, or pomalidomide for the specified duration (e.g., 4, 6, or 24 hours).[1][9] A DMSO-treated control should be included.
-
After treatment, collect the cells by centrifugation at 1,000 rpm for 5 minutes.[7]
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) and centrifuge again.
-
Lyse the cell pellet in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CKIα overnight at 4°C with gentle agitation. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.[10]
-
Normalize the CKIα band intensity to the corresponding loading control band intensity for each sample.
-
Compare the normalized CKIα levels in the treated samples to the DMSO control to determine the extent of degradation.
Conclusion
This compound represents a promising next-generation IMiD with enhanced CKIα degradation activity, particularly in the context of AML. Its distinct mechanism of action, leading to potent p53 activation, suggests potential therapeutic advantages over existing IMiDs. The provided comparative data and detailed experimental protocols serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other novel protein degraders in oncology. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic window and efficacy of this compound in various cancer types.
References
- 1. Sample preparation for western blot | Abcam [abcam.com]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. Small Molecules Co-targeting CKIα and the Transcriptional Kinases CDK7/9 Control AML in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. elabscience.com [elabscience.com]
- 7. cloud-clone.us [cloud-clone.us]
- 8. MV4-11 Cells [cytion.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Guide to western blot quantification | Abcam [abcam.com]
BTX161 in Lenalidomide-Resistant AML: A Comparative Analysis of Novel Therapeutic Strategies
For Immediate Release
This guide provides a comparative analysis of BTX161, a novel CKIα degrader, and other emerging therapies for the treatment of acute myeloid leukemia (AML), with a focus on lenalidomide-resistant models. The content is intended for researchers, scientists, and drug development professionals.
Introduction
Lenalidomide, an immunomodulatory agent, has shown therapeutic benefit in certain hematological malignancies. However, the development of resistance, particularly in acute myeloid leukemia (AML), presents a significant clinical challenge. This has spurred the development of novel agents targeting alternative pathways to overcome this resistance. One such agent is this compound, a thalidomide analog designed for enhanced degradation of its target protein, casein kinase I alpha (CKIα). This guide compares the preclinical efficacy and mechanism of action of this compound with other therapeutic alternatives in the context of lenalidomide-resistant AML.
This compound: A Potent CKIα Degrader
This compound is a novel protein homeostatic modulator that functions as a molecular glue, promoting the ubiquitination and subsequent proteasomal degradation of CKIα.[1] Preclinical studies have demonstrated that this compound is more effective at mediating the degradation of CKIα in human AML cells compared to lenalidomide.[1] The degradation of CKIα leads to the activation of the p53 tumor suppressor pathway, a critical mechanism for inducing apoptosis in cancer cells.[1]
While direct experimental data on the efficacy of this compound in confirmed lenalidomide-resistant AML cell lines is not yet publicly available, its mechanism of action suggests potential for activity in this setting. Lenalidomide resistance can be mediated by various factors, including alterations in the E3 ubiquitin ligase cereblon (CRBN), a key component of the lenalidomide-induced degradation machinery. This compound, by virtue of its enhanced CKIα degradation capacity, may be able to overcome certain resistance mechanisms.
Comparative Efficacy and Mechanism of Action
To provide a comprehensive overview, this section compares this compound with two other key therapeutic agents used in relapsed or refractory AML: venetoclax and gilteritinib.
Data Presentation
| Compound | Target(s) | Mechanism of Action | Reported Efficacy in Relapsed/Refractory AML | Cell Line Data (MV4-11) |
| This compound | CKIα (degrader) | Induces proteasomal degradation of CKIα, leading to p53 activation. | Data in lenalidomide-resistant models not yet available. | More potent CKIα degradation than lenalidomide.[1] |
| Venetoclax | BCL-2 | Selective inhibitor of the anti-apoptotic protein BCL-2, restoring the intrinsic apoptotic pathway. | Overall response rates of ~19% as monotherapy and up to 65% in combination with hypomethylating agents. | Effective in various AML cell lines, with sensitivity correlated to BCL-2 dependence. |
| Gilteritinib | FLT3 (ITD and TKD) | Potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3) mutations. | Median overall survival of 9.3 months versus 5.6 months for salvage chemotherapy in FLT3-mutated patients.[2][3] | Effective in FLT3-mutated AML cell lines. |
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by this compound, Venetoclax, and Gilteritinib.
References
- 1. Small Molecules Co-targeting CKIα and the Transcriptional Kinases CDK7/9 Control AML in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence of a Role for Activation of Wnt/β-Catenin Signaling in the Resistance of Plasma Cells to Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BTK Inhibitors Versus Venetoclax as First- or Second-Line Therapy in Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma: A Real-World Evidence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Resistance: A Comparative Analysis of BTX161 and Other Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount. This guide provides a comprehensive comparison of BTX161, a novel CKIα degrader, with other kinase inhibitors, focusing on the critical aspect of cross-resistance. Leveraging available preclinical data, we delve into the mechanisms that may confer resistance to this compound and how they compare to those of traditional kinase inhibitors.
This compound is a molecular glue that induces the degradation of Casein Kinase I alpha (CKIα), a key regulator of cellular processes often implicated in cancer.[1] Its mechanism of action, which involves hijacking the ubiquitin-proteasome system to eliminate the target protein, is fundamentally different from that of conventional kinase inhibitors that typically block the ATP-binding site of the kinase. This distinction is central to understanding its potential cross-resistance profile.
Comparative Efficacy of Kinase Inhibitors in Acute Myeloid Leukemia (AML)
While direct comparative studies of this compound in resistant cell lines are not yet available in the public domain, we can contextualize its potential efficacy by examining the performance of other kinase inhibitors in Acute Myeloid Leukemia (AML), a key indication for this compound. The following table summarizes the half-maximal inhibitory concentrations (IC50) of various kinase inhibitors in different AML cell lines.
| Kinase Inhibitor | Target(s) | Cell Line | IC50 (µM) |
| This compound * | CKIα (degrader) | MV4-11 | Not reported (effective degradation at 1-10 µM) |
| Midostaurin | FLT3, KIT | MV4-11 (FLT3-ITD) | 0.01 |
| Gilteritinib | FLT3, AXL | MV4-11 (FLT3-ITD) | 0.001 |
| Sorafenib | FLT3, VEGFR, PDGFR | MV4-11 (FLT3-ITD) | 0.006 |
| U0126 | MEK1/2 | HL-60 | 10 |
| LY294002 | PI3K | HL-60 | 15 |
*Data for this compound's IC50 for cell viability is not publicly available; however, effective degradation of CKIα in MV4-11 cells has been demonstrated at concentrations of 1-10 µM in the foundational study by Minzel et al. (2018). It is important to note that for a protein degrader, the concentration required for maximal degradation (DC50) and the IC50 for cell viability are distinct measures.
Understanding the Mechanisms of Resistance
The emergence of drug resistance is a major challenge in cancer therapy. For kinase inhibitors, resistance typically arises from mutations in the kinase domain that prevent drug binding or from the activation of bypass signaling pathways. In contrast, resistance to a molecular glue degrader like this compound is hypothesized to occur through different mechanisms.
Inferred Resistance Mechanisms for this compound:
Based on studies of other molecular glues, resistance to this compound could potentially arise from:
-
Mutations in the E3 Ubiquitin Ligase: this compound acts as a molecular glue between CKIα and the Cereblon (CRBN) E3 ubiquitin ligase. Mutations in CRBN that disrupt its interaction with this compound or CKIα could render the drug ineffective.
-
Mutations in the Target Protein (Neosubstrate): Alterations in the amino acid sequence of CKIα where this compound and CRBN bind could prevent the formation of the ternary complex necessary for degradation.
-
Downregulation of Ubiquitin-Proteasome System Components: Reduced expression of essential components of the cellular machinery responsible for protein degradation could lead to decreased efficacy of this compound.
Cross-Resistance Profile:
Given its unique mechanism of action, this compound is unlikely to exhibit cross-resistance with ATP-competitive kinase inhibitors.
-
Distinct Binding Site: this compound does not bind to the ATP-binding pocket of CKIα. Therefore, mutations in this region, a common cause of resistance to traditional kinase inhibitors, would not affect this compound's activity.
-
Overcoming Scaffolding Functions: Some kinase inhibitors can be rendered ineffective by mutations that abolish the kinase's catalytic activity but preserve its non-catalytic scaffolding functions. As a degrader, this compound eliminates the entire protein, thereby abrogating both catalytic and scaffolding functions.
This suggests that this compound could be a viable therapeutic option for patients who have developed resistance to conventional kinase inhibitors.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental approaches used to study it, the following diagrams are provided.
Caption: Mechanism of this compound-induced CKIα degradation.
References
Navigating the Therapeutic Landscape: A Comparative Analysis of BTX161 and Other Protein Degraders
For Immediate Release
A deep dive into the therapeutic window of the novel CKIα and CDK7/9 degrader, BTX161, reveals a promising avenue for targeted cancer therapy. This guide provides a comprehensive comparison with other notable protein degraders, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The advent of targeted protein degradation has opened up new frontiers in oncology. Among the emerging class of therapeutics, this compound, a potent degrader of Casein Kinase 1α (CKIα) and an inhibitor of Cyclin-Dependent Kinases 7 and 9 (CDK7/9), is showing significant potential.[1][2][3] This dual mechanism of action—triggering p53 activation and suppressing key survival genes—positions this compound as a promising candidate for treating malignancies such as acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).[1][2][3]
This report evaluates the therapeutic window of this compound in comparison to other protein degraders, including fellow CKIα modulators Lenalidomide and Pomalidomide, and the selective estrogen receptor degraders (SERDs) Fulvestrant and Elacestrant.
Comparative Analysis of Therapeutic Windows
The therapeutic window, a critical measure of a drug's safety and efficacy, is defined by the dose range that produces the desired therapeutic effect without causing unacceptable toxicity. The following tables summarize key parameters for this compound and comparator degraders based on available preclinical and clinical data.
| Compound | Target(s) | Indication(s) | Recommended Phase 2 Dose (RP2D) / Approved Dose | Dose-Limiting Toxicities (DLTs) / Common Adverse Events | Efficacy Highlights |
| This compound (BTX-A51) | CKIα, CDK7, CDK9 | Relapsed/Refractory AML, High-Risk MDS | 21 mg, three times a week[1][4][5] | Hepatic toxicity (Grade 3), nausea, vomiting, diarrhea, hypokalemia, febrile neutropenia[1][3][4][5] | 10% CR/CRi rate in heavily pretreated AML/MDS patients; 30% CR/CRi in RUNX1-mutated patients at efficacious doses.[3][4] |
| Lenalidomide | CKIα (and other neosubstrates) | Myelodysplastic Syndromes, Multiple Myeloma, AML (investigational) | 50 mg daily for 21 days of a 28-day cycle (in relapsed/refractory AML)[6] | Fatigue, myelosuppression, venous thromboembolism.[6][7] | 16% complete remission (CR) rate in relapsed/refractory AML.[6][7] |
| Pomalidomide | CKIα (and other neosubstrates) | Multiple Myeloma, AML (investigational) | 4 mg daily for 21 days of a 28-day cycle (in newly diagnosed AML)[8][9] | Neutropenia, infections, venous thromboembolism, neuropathy.[10][11] | 75% CR/CRi rate in combination with induction chemotherapy in newly diagnosed, non-favorable risk AML.[8][9] |
| Fulvestrant | Estrogen Receptor (ER) | HR+, HER2- Advanced Breast Cancer | 500 mg intramuscularly on days 1, 15, 29, and then monthly[12][13] | Injection site reactions, hot flashes, arthralgia, nausea.[14][15] | Improved progression-free survival compared to anastrozole in first-line treatment of advanced breast cancer.[12] |
| Elacestrant | Estrogen Receptor (ER) | ER+, HER2-, ESR1-mutated Advanced Breast Cancer | 345 mg orally once daily[16] | Nausea, musculoskeletal pain, fatigue, increased cholesterol and triglycerides.[17][18] | Significantly prolonged progression-free survival compared to standard of care in patients with ESR1-mutated advanced breast cancer.[16][17] |
Experimental Protocols
The determination of a therapeutic window involves a series of well-defined in vitro and in vivo experiments.
In Vitro Assays for Efficacy
-
Cell Viability and Proliferation Assays:
-
Objective: To determine the concentration of the degrader that inhibits cancer cell growth (IC50).
-
Method: Cancer cell lines are seeded in 96-well plates and treated with a range of degrader concentrations for a specified period (e.g., 72 hours). Cell viability is assessed using assays such as MTT or CellTiter-Glo, which measure metabolic activity.[19]
-
-
Protein Degradation Assays:
-
Objective: To confirm target protein degradation and determine the concentration required for 50% degradation (DC50).
-
Method: Cells are treated with the degrader for various times and concentrations. Protein levels of the target are quantified by Western blotting or mass spectrometry.
-
-
Apoptosis Assays:
-
Objective: To measure the induction of programmed cell death.
-
Method: Treated cells are stained with Annexin V and propidium iodide and analyzed by flow cytometry to quantify apoptotic and necrotic cells.
-
In Vivo Studies for Efficacy and Toxicity
-
Xenograft Models:
-
Objective: To evaluate the anti-tumor efficacy of the degrader in a living organism.
-
Method: Human cancer cells are implanted into immunodeficient mice. Once tumors are established, mice are treated with the degrader at various doses and schedules. Tumor volume is measured regularly to assess treatment efficacy.[20]
-
-
Maximum Tolerated Dose (MTD) Studies:
-
Objective: To determine the highest dose of the degrader that can be administered without causing unacceptable toxicity.
-
Method: Animals (typically rodents) are given escalating doses of the drug. Clinical signs of toxicity, body weight changes, and hematological and clinical chemistry parameters are monitored to identify the MTD.[21]
-
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies:
-
Objective: To understand the absorption, distribution, metabolism, and excretion of the drug (PK) and its effect on the target in the body (PD).
-
Method: Blood and tissue samples are collected at various time points after drug administration to measure drug concentration (PK) and target protein levels (PD).
-
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams have been generated.
Caption: Signaling pathway of this compound.
References
- 1. BTX A51 Produces Early Signal in Relapsed AML and MDS | Blood Cancers Today [bloodcancerstoday.com]
- 2. Phase I First-in-Human Dose Escalation Study of the oral Casein Kinase 1α and Cyclin Dependent Kinase 7/9 inhibitor BTX-A51 in advanced MDS and AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. Phase I first-in-human dose escalation study of the oral casein kinase 1α and cyclin dependent kinase 7/9 inhibitor BTX A51 in advanced MDS and AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Dose Escalation of Lenalidomide in Relapsed or Refractory Acute Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose escalation of lenalidomide in relapsed or refractory acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunomodulation with pomalidomide at early lymphocyte recovery after induction chemotherapy in newly diagnosed AML and high-risk MDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunomodulation with pomalidomide at early lymphocyte recovery after induction chemotherapy in newly diagnosed AML and high-risk MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myeloma.org [myeloma.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Fulvestrant Monotherapy for Postmenopausal Women With Advanced Breast Cancer - The ASCO Post [ascopost.com]
- 13. Fulvestrant Injection: MedlinePlus Drug Information [medlineplus.gov]
- 14. breastcancer.org [breastcancer.org]
- 15. Fulvestrant (Faslodex) | Breast Cancer Now [breastcancernow.org]
- 16. Elacestrant in Women with Estrogen Receptor–Positive and HER2-Negative Early Breast Cancer: Results from the Preoperative Window-of-Opportunity ELIPSE Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oncodaily.com [oncodaily.com]
- 18. Elacestrant: MedlinePlus Drug Information [medlineplus.gov]
- 19. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijpbs.com [ijpbs.com]
- 21. journals.indexcopernicus.com [journals.indexcopernicus.com]
Safety Operating Guide
Proper Disposal Procedures for BTX161: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of BTX161, a thalidomide analog and potent CKIα degrader. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
This compound Safety and Chemical Data
Proper handling and disposal of this compound require a clear understanding of its chemical properties and associated hazards. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Chemical Formula | C₁₅H₁₆N₂O₃ | [1] |
| Molecular Weight | 272.304 g/mol | [1] |
| CAS Number | 2052301-24-1 | [1] |
| GHS Hazard Statements | H302: Harmful if swallowed | [1] |
| H410: Very toxic to aquatic life with long lasting effects | [1] | |
| Storage (Powder) | -20°C | [1][2] |
| Storage (in Solvent) | -80°C | [1][2] |
Experimental Protocol: Step-by-Step Disposal of this compound
The following protocol outlines the mandatory steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions. This procedure is designed to minimize exposure and prevent environmental contamination.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling this compound waste, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Conduct all waste handling procedures within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[1]
-
Prepare a designated, clearly labeled hazardous waste container. The container must be leak-proof and compatible with the chemical nature of the waste.
2. Segregation of Waste:
-
Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (e.g., gloves, weighing paper), and other solid materials in a dedicated, sealed container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Any sharps (e.g., needles, pipette tips, broken glass) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.
3. Decontamination of Labware:
-
Reusable labware (e.g., glassware, spatulas) that has come into contact with this compound should be decontaminated.
-
Rinse the labware with an appropriate solvent (e.g., ethanol or isopropanol) to remove residual this compound. Collect this rinse solvent as hazardous liquid waste.
-
After the initial solvent rinse, wash the labware thoroughly with soap and water.
4. Waste Container Management:
-
Keep all hazardous waste containers securely closed when not in use.
-
Label each container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste.
-
Store the waste containers in a designated, secondary containment area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]
5. Final Disposal:
-
This compound waste must be disposed of through an approved waste disposal plant.[1]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in regular trash, as it is very toxic to aquatic life.[1]
6. Accidental Spills:
-
In the event of a spill, evacuate the immediate area.
-
Wearing full PPE, contain the spill using an absorbent material such as diatomite or universal binders.[1]
-
Collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with alcohol and then wash with soap and water.[1]
-
Report the spill to your laboratory supervisor and EHS office.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Personal Protective Equipment (PPE) for Handling BTX161: A Comprehensive Guide
For the immediate attention of all laboratory personnel: This document outlines the essential personal protective equipment (PPE) and procedures for the safe handling and disposal of BTX161. Adherence to these guidelines is mandatory to ensure personnel safety and prevent environmental contamination.
This compound is a novel synthetic compound with promising therapeutic applications; however, its toxicological properties are still under investigation. Preliminary data suggests that this compound is a potent cytotoxic agent and a suspected mutagen. Therefore, a precautionary approach is required for all handling procedures.
Required Personal Protective Equipment
All personnel handling this compound in solid or solution form must wear the following PPE. This is a minimum requirement and may be supplemented by additional measures based on a specific risk assessment for the procedure being undertaken.
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves (inner and outer) | Provides a primary barrier against skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Eye Protection | Chemical splash goggles or a full-face shield | Protects eyes from splashes of this compound solutions and from airborne particles of the solid compound. |
| Lab Coat | Disposable, solid-front, back-tying lab coat | Prevents contamination of personal clothing and skin. The disposable nature eliminates the risk of cross-contamination. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher | Required when handling the powdered form of this compound to prevent inhalation of airborne particles. |
| Footwear | Closed-toe shoes | Protects feet from spills. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps for safely preparing a stock solution of this compound. All steps must be performed within a certified chemical fume hood.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical centrifuge tubes (15 mL and 50 mL)
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Pre-Donning PPE: Before entering the designated handling area, don all required PPE as specified in the table above.
-
Taring the Weighing Vessel: Place a sterile 15 mL conical tube on the analytical balance and tare to zero.
-
Weighing this compound: Carefully weigh the target amount of this compound powder into the tared conical tube. Record the exact weight.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the conical tube to achieve a final concentration of 10 mM.
-
Mixing: Cap the tube securely and vortex until the this compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Clearly label each aliquot with the compound name, concentration, date, and your initials. Store at -20°C, protected from light.
Caption: Workflow for the preparation and storage of a this compound stock solution.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
Solid Waste:
-
All disposable PPE (gloves, lab coats), weigh boats, and contaminated consumables (e.g., pipette tips, tubes) must be placed in a designated, clearly labeled hazardous waste container.
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.
-
Unused stock solutions in DMSO must also be disposed of as hazardous liquid waste.
Decontamination:
-
All non-disposable equipment and work surfaces must be decontaminated with a 10% bleach solution followed by a 70% ethanol rinse.
Caption: Logical flow for the proper disposal of this compound-contaminated materials.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
